molecular formula C25H28FNO4 B601120 Fluvastatin Methyl Ester CAS No. 786710-21-2

Fluvastatin Methyl Ester

Cat. No.: B601120
CAS No.: 786710-21-2
M. Wt: 425.50
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluvastatin Methyl Ester (CAS 93957-53-0) is a methyl ester derivative of Fluvastatin and is a crucial intermediate in the selective synthesis of Fluvastatin sodium, a potent and fully synthetic HMG-CoA reductase inhibitor . With a molecular formula of C25H28FNO4 and a molecular weight of 425.49 g/mol, this compound is primarily used in biochemical research and pharmaceutical development . Its key research value lies in its role as a precursor in the production of statin-based active pharmaceutical ingredients (APIs) aimed at managing cholesterol levels and preventing cardiovascular diseases . The mechanism of action for the parent drug, Fluvastatin, involves competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway, the conversion of HMG-CoA to mevalonate. Inhibition leads to the upregulation of LDL receptors in the liver and a subsequent decrease in plasma total and LDL cholesterol levels . Beyond its primary use, research indicates that the fluvastatin structure possesses antioxidative properties, with studies determining the allylic carbon conjugated with the indole ring as the active site for this activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

786710-21-2

Molecular Formula

C25H28FNO4

Molecular Weight

425.50

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluvastatin and its Methyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, represents a cornerstone in the management of hypercholesterolemia.[1] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[2][3] This inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of circulating LDL cholesterol.[4][5] The derivatization of fluvastatin to its methyl ester form is a strategic prodrug approach designed to modulate its physicochemical properties. By masking the polar carboxylic acid group, the methyl ester enhances lipophilicity, facilitating passive diffusion across cellular membranes. Intracellularly, ubiquitous esterases hydrolyze the ester, liberating the active fluvastatin acid to exert its inhibitory effect. Beyond its lipid-lowering capabilities, fluvastatin exhibits a range of pleiotropic effects, including anti-inflammatory and antioxidant properties, which are attributed to the reduced synthesis of isoprenoid intermediates essential for various cell signaling processes.[6][7] This guide elucidates these core mechanisms, provides technical protocols for their validation, and contextualizes the pharmacological significance of the methyl ester prodrug strategy.

Introduction to Fluvastatin and Statin Therapy

Statins are a class of lipid-lowering medications that have revolutionized the prevention and treatment of cardiovascular disease.[8] They are the most effective agents for reducing LDL cholesterol, a primary driver of atherosclerosis.[9] Fluvastatin holds a unique position within this class as it was the first HMG-CoA reductase inhibitor to be developed through chemical synthesis rather than fungal fermentation.[1] Structurally distinct, fluvastatin is also characterized by its hydrophilic nature compared to other statins like simvastatin, a property that influences its pharmacokinetic profile and tissue distribution, limiting its passive diffusion into extrahepatic tissues.[5][10] This hepatic selectivity is a key aspect of its favorable safety profile, particularly concerning muscle-related side effects.[5]

The Mevalonate Pathway: The Core Target

The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway, occurring primarily in the liver.[11][12] The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to HMG-CoA.[13][14] The subsequent conversion of HMG-CoA to mevalonic acid, catalyzed by the endoplasmic reticulum-bound enzyme HMG-CoA reductase, is the irreversible, rate-limiting step of the entire pathway.[11][15] This step represents the committed point for cholesterol biosynthesis.[16] Mevalonate is then processed through a series of reactions to produce activated isoprenes, which are the foundational building blocks for a host of essential molecules, including cholesterol, coenzyme Q10, and isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11][14]

Mevalonate_Pathway acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) isoprenes Activated Isoprenes (IPP, DPP) mevalonate->isoprenes fpp Farnesyl Pyrophosphate (FPP) isoprenes->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp squalene Squalene fpp->squalene signaling Isoprenylated Proteins (e.g., Rho, Rac, Ras) fpp->signaling ggpp->signaling cholesterol Cholesterol squalene->cholesterol Multiple Steps fluvastatin Fluvastatin fluvastatin->hmg_coa inhibition_point fluvastatin->inhibition_point

Figure 1: The Mevalonate Pathway and Point of Fluvastatin Inhibition.

Primary Mechanism: Competitive Inhibition of HMG-CoA Reductase

Fluvastatin functions as a competitive inhibitor of HMG-CoA reductase.[1] Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind to the enzyme's active site with high affinity.[16] This binding is facilitated by a series of polar interactions and hydrogen bonds with key amino acid residues within the active site, such as Glu559 and Asp767, as well as van der Waals interactions with hydrophobic residues.[16] By occupying the active site, fluvastatin physically prevents the binding of HMG-CoA, thereby halting the conversion to mevalonate and effectively throttling cholesterol production.[16][17]

The cellular response to this reduction in hepatic cholesterol is a compensatory mechanism governed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Lower intracellular cholesterol levels activate SREBP, which translocates to the nucleus and promotes the transcription of the gene encoding the LDL receptor. The resulting increase in LDL receptor expression on the surface of liver cells leads to a more efficient uptake and catabolism of LDL particles from the bloodstream, ultimately lowering plasma LDL cholesterol levels.[4][5]

The Role of the Methyl Ester: A Prodrug Strategy

In drug development, a prodrug is an inactive or less active molecule that is metabolically converted into the active pharmacological agent within the body. The conversion of fluvastatin, a carboxylic acid, into its methyl ester is a classic prodrug strategy aimed at improving its pharmacokinetic properties.[18][19]

  • Enhanced Permeability: Carboxylic acids are typically ionized at physiological pH, rendering them polar and less able to passively diffuse across lipid-rich cell membranes. By converting the carboxylic acid to a methyl ester, the polarity is reduced, and the molecule becomes more lipophilic.[20] This uncharged ester form can more readily penetrate cell membranes.[18]

  • Intracellular Activation: Once inside the cell, the fluvastatin methyl ester is exposed to a variety of non-specific intracellular esterases. These enzymes rapidly hydrolyze the ester bond, releasing the active carboxylic acid form of fluvastatin directly at its site of action in the cytoplasm and endoplasmic reticulum, where HMG-CoA reductase resides.[18] This strategy can lead to higher intracellular concentrations of the active drug than might be achieved by administering the parent acid alone.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of fluvastatin is characterized by rapid absorption and extensive first-pass metabolism in the liver.[2][5] This high hepatic extraction contributes to its liver-specific action.

Pharmacokinetic Parameter Value / Description References
Bioavailability ~24-30%[2][4]
Protein Binding >98%[2][5]
Metabolism Primarily hepatic hydroxylation[4][10]
Primary Metabolic Enzyme Cytochrome P450 2C9 (CYP2C9) (~75%)[2][5][21]
Minor Metabolic Enzymes CYP3A4 (~20%), CYP2C8 (~5%)[2][4]
Elimination Half-life 1-3 hours (immediate release), ~9 hours (extended release)[2][17]
Excretion ~95% in feces (primarily as metabolites), ~5% in urine[2][4]

A key feature of fluvastatin is its primary reliance on CYP2C9 for metabolism.[5][21] This distinguishes it from many other statins (e.g., atorvastatin, simvastatin) that are predominantly metabolized by CYP3A4.[5] Consequently, fluvastatin has a lower potential for clinically significant drug-drug interactions with potent CYP3A4 inhibitors.[10]

Pleiotropic (Cholesterol-Independent) Effects

The clinical benefits of statins extend beyond what can be attributed solely to LDL cholesterol reduction.[7] These additional, or "pleiotropic," effects are a direct consequence of inhibiting the mevalonate pathway. By blocking the synthesis of mevalonate, fluvastatin also depletes the downstream isoprenoid intermediates FPP and GGPP.[6][22] These molecules are vital for post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.[7] Prenylation is required to anchor these signaling proteins to cell membranes, a prerequisite for their function.

By inhibiting the prenylation and subsequent function of these proteins, fluvastatin can:

  • Improve Endothelial Function: Increase the expression and activity of endothelial nitric oxide synthase (eNOS), promoting vasodilation.[7]

  • Reduce Inflammation: Attenuate inflammatory responses within the vascular wall.[23]

  • Decrease Oxidative Stress: Inhibit the activity of NADPH oxidase, a major source of reactive oxygen species in the vasculature.[6]

  • Stabilize Atherosclerotic Plaques: Inhibit the proliferation of vascular smooth muscle cells and reduce macrophage accumulation within plaques.[7]

Experimental Validation: HMG-CoA Reductase Inhibition Assay

The inhibitory activity of fluvastatin and its methyl ester (after in vitro hydrolysis) can be quantified using a robust enzymatic assay. The most common method relies on the spectrophotometric measurement of NADPH consumption, a cofactor required by HMG-CoA reductase for the reduction of HMG-CoA to mevalonate.[24][25] The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

Assay_Workflow prep 1. Reagent Preparation - Assay Buffer (pH 6.8) - HMG-CoA Substrate - NADPH Cofactor - Fluvastatin Inhibitor Stock plate 2. Plate Setup (96-well UV plate) - Add Buffer, NADPH, and varying concentrations of Fluvastatin to wells. prep->plate pre_incubate 3. Pre-incubation - Equilibrate plate at 37°C. plate->pre_incubate initiate 4. Reaction Initiation - Add HMG-CoA substrate to all wells to start the reaction. pre_incubate->initiate measure 5. Kinetic Measurement - Immediately place plate in a spectrophotometer. - Read absorbance at 340 nm every 30-60 seconds for 15-20 minutes. initiate->measure analyze 6. Data Analysis - Calculate the rate of NADPH oxidation (ΔAbs/min) for each concentration. - Plot % Inhibition vs. [Fluvastatin]. - Determine IC50 value. measure->analyze

Figure 2: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.
Detailed Protocol: Spectrophotometric HMG-CoA Reductase Activity Assay

This protocol is designed for a 96-well microplate format.[26]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.8. Pre-warm to 37°C.

    • NADPH Stock Solution: Prepare a concentrated stock solution in the Assay Buffer. Protect from light.

    • HMG-CoA Substrate Solution: Prepare a stock solution in the Assay Buffer.

    • Inhibitor (Fluvastatin) Solutions: Prepare a serial dilution of fluvastatin in the appropriate solvent (e.g., DMSO), then dilute further into the Assay Buffer to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

    • Enzyme: Use a commercially available, purified catalytic domain of human HMG-CoA reductase. Dilute to the working concentration in cold Assay Buffer immediately before use.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the following to each well in order:

      • Assay Buffer to bring the final volume to 200 µL.

      • 20 µL of NADPH solution (final concentration ~0.4 mM).

      • 10 µL of the appropriate Fluvastatin dilution or vehicle control (e.g., DMSO in buffer).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.

    • Initiate the reaction by adding 20 µL of the HMG-CoA substrate solution (final concentration ~0.3 mg/mL).

    • Immediately place the plate into a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm (A340) kinetically. Take readings every 30-60 seconds for a total of 15-20 minutes.

  • Data Analysis:

    • For each well, determine the linear rate of reaction (V) by calculating the slope of the absorbance vs. time plot (milli-absorbance units/min).

    • Calculate the percent inhibition for each fluvastatin concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the fluvastatin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of fluvastatin required to inhibit 50% of the enzyme's activity.

Conclusion and Future Directions

The mechanism of action of fluvastatin is a well-defined process centered on the competitive inhibition of HMG-CoA reductase. This primary action initiates a cascade of events leading to reduced plasma LDL cholesterol and is supplemented by beneficial pleiotropic effects derived from the modulation of the mevalonate pathway. The use of a methyl ester derivative represents a sound medicinal chemistry strategy to enhance cellular uptake, ensuring efficient delivery of the active compound to its intracellular target. Future research may focus on leveraging this prodrug strategy to achieve targeted delivery to specific tissues or to explore the nuanced interplay between the pharmacokinetic profile of the ester and the manifestation of fluvastatin's pleiotropic effects in various disease models.

References

  • PubChem. Fluvastatin. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fluvastatin. [Link]

  • Shrestha, E., & Alhilali, L. (2023). Fluvastatin. In StatPearls. StatPearls Publishing. [Link]

  • Pharmapproach. (2023). Pharmacology of Fluvastatin (Lescol). YouTube. [Link]

  • Acme Bioscience. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluvastatin Sodium? [Link]

  • BYJU'S. (n.d.). Steps of Cholesterol Synthesis. [Link]

  • Proteopedia. (2024). Fluvastatin. [Link]

  • News-Medical. (2020). An Overview of the Cholesterol Biosynthesis Pathway. [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical pharmacokinetics, 40(4), 263–281. [Link]

  • The Medical Biochemistry Page. (2024). Cholesterol: Synthesis, Metabolism, and Regulation. [Link]

  • PharmGKB. (n.d.). Fluvastatin Pathway, Pharmacokinetics. [Link]

  • Hung, M. H., et al. (2019). Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non–Small Cell Lung Carcinogenesis. Cancer Prevention Research, 12(12), 837-848. [Link]

  • Hung, M. H., et al. (2019). Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis. Cancer Prevention Research, 12(12), 837-848. [Link]

  • Oesterle, A., et al. (2017). Pleiotropic effects of statins: basic research and clinical perspectives. Circulation Journal, 81(12), 1782-1791. [Link]

  • Cerqueira, N. M., et al. (2016). Cholesterol Biosynthesis: A Mechanistic Overview. Biochemistry, 55(39), 5483-5506. [Link]

  • Bate, C., et al. (2008). Cholesterol biosynthesis pathway. ResearchGate. [Link]

  • Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins. Annual review of pharmacology and toxicology, 45, 89-118. [Link]

  • Shrivastava, M., et al. (2014). Pleiotropic effects of statins. International Journal of Basic & Clinical Pharmacology, 3(3), 419-424. [Link]

  • Tousoulis, D., et al. (2023). Pleiotropic Effects of Statins-What is their Clinical Significance? Current Medicinal Chemistry, 30. [Link]

  • Jain, M., & Kaur, G. (2004). Pleiotropic effects of statins. Indian journal of pharmacology, 36(4), 233. [Link]

  • Yokoyama, S., et al. (2005). Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. Journal of lipid research, 46(3), 589-596. [Link]

  • Merck Millipore. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit. [Link]

  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. [Link]

  • Lee, H., et al. (2018). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 23(11), 2841. [Link]

  • Nicolau, G., et al. (1974). Determination of hepatic HMG CoA reductase activity in man. ResearchGate. [Link]

  • Pirrung, M. C., & Ghorai, S. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. BioTechniques, 44(1), 102-104. [Link]

  • Taylor & Francis Online. (n.d.). Methyl ester – Knowledge and References. [Link]

  • MDPI. (2024). Special Issue “Anticancer Drug Discovery Based on Natural Products”. [Link]

  • Pirrung, M. C., & Ghorai, S. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]

  • Adams, S. P., et al. (2014). Fluvastatin for lowering lipids. Cochrane Database of Systematic Reviews, (5). [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

  • Taylor & Francis Online. (n.d.). Fluvastatin – Knowledge and References. [Link]

  • MedicineNet. (n.d.). fluvastatin (Lescol, Lescol XL). [Link]

Sources

Physicochemical Profiling of Fluvastatin Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Fluvastatin Methyl Ester Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers.

Executive Summary

This compound (CAS: 93957-53-0) is the critical penultimate intermediate in the synthesis of Fluvastatin Sodium, a synthetic HMG-CoA reductase inhibitor. In the context of pharmaceutical development, it serves a dual role: as the primary precursor carrying the established stereochemistry of the dihydroxy heptenoic side chain, and as a specific process-related impurity that must be monitored under ICH Q3A(R2) guidelines.

This guide provides a rigorous analysis of its physicochemical behavior, synthesis mechanism, and analytical characterization, designed to support researchers in process optimization and impurity profiling.

Molecular Identity & Structural Characterization[1]

This compound is a lipophilic ester derivative of the active pharmaceutical ingredient (API). Unlike the sodium salt, which is water-soluble, the methyl ester exhibits distinct solubility and retention characteristics essential for chromatographic separation.

Chemical Data Sheet
ParameterSpecification
Chemical Name Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
CAS Number 93957-53-0
Molecular Formula C₂₅H₂₈FNO₄
Molecular Weight 425.50 g/mol
Chirality Two chiral centers (C3, C5); Active form is (3R, 5S)
Appearance Pale yellow to white crystalline powder
Structural Visualization

The following diagram illustrates the core indole pharmacophore linked to the dihydroxy ester side chain.

FluvastatinMethylEster cluster_properties Key Functional Groups Indole Fluorophenyl-Indole Core (Lipophilic Anchor) Linker E-Alkene Bridge (Rigid Spacer) Indole->Linker C2 Attachment SideChain Dihydroxy Heptenoate Methyl Ester (Chiral Side Chain) Linker->SideChain C6-C7 Bond Ester Methyl Ester (Hydrolyzable) SideChain->Ester Diol 1,3-Diol (Syn-Stereochemistry) SideChain->Diol

Figure 1: Structural segmentation of this compound highlighting functional domains.

Physicochemical Properties[1][7][8][9]

Understanding the physical constants of the methyl ester is vital for designing purification processes (crystallization) and analytical methods (HPLC).

Thermodynamic & Solubility Profile
PropertyValue / RangeContext & Causality
Melting Point 125 – 127 °C Indicates a stable crystalline lattice. Significantly lower than the sodium salt (>194°C), facilitating separation by thermal methods or crystallization.
Boiling Point 627.5 ± 55.0 °C (Predicted)High boiling point precludes GC analysis without derivatization; LC is the mandatory analytical technique.
LogP (Octanol/Water) ~4.5 - 4.8 (Predicted)Highly lipophilic. The esterification of the carboxyl group removes the ionizable center, drastically reducing water solubility compared to the free acid.
pKa 13.54 (Hydroxyls)The molecule is non-ionizable in the physiological pH range (unlike the API), affecting its retention time in pH-dependent HPLC gradients.
Solubility Soluble in: Chloroform, Methanol, DMSO, Ethyl Acetate.Insoluble in: Water.Experimental Implication: Stock solutions must be prepared in organic solvents (MeOH or DMSO) before dilution into aqueous mobile phases to prevent precipitation.

Synthesis & Formation Mechanism

This compound is not merely a byproduct; it is the architectural scaffold where the stereochemistry of the drug is established.

The "One-Pot" Formation Pathway

In the optimized industrial synthesis (e.g., the Novartis process), the methyl ester is formed via a stereoselective reduction of a keto-ester intermediate.

  • Condensation: The indole aldehyde condenses with an acetoacetate ester.

  • Stereoselective Reduction: The resulting 3-keto-5-hydroxy ester is reduced using NaBH₄/Diethylmethoxyborane. This step is critical; the borane chelates the 5-hydroxy and 3-keto groups, directing the hydride attack to form the syn-1,3-diol configuration.

  • Hydrolysis (Final Step): The methyl ester is saponified with NaOH to yield Fluvastatin Sodium.

Process Impurity Risk: Incomplete saponification leaves residual Methyl Ester (Impurity) in the final API.

SynthesisPathway Aldehyde Indole Aldehyde (Starting Material) KetoEster 3-Keto-5-Hydroxy Ester (Intermediate) Aldehyde->KetoEster + Acetoacetate MethylEster This compound (Syn-Diol Configuration) KetoEster->MethylEster NaBH4 Reduction Borane Chelation Control (Et2BOMe) Borane->KetoEster Stereo-direction FinalAPI Fluvastatin Sodium (Final API) MethylEster->FinalAPI NaOH Saponification (Critical Control Point)

Figure 2: Synthetic pathway illustrating the role of the Methyl Ester as the stereochemical precursor.

Analytical Methodologies

Detecting the methyl ester requires separating a lipophilic neutral molecule from an ionic API.

Chromatographic Separation Strategy (RP-HPLC)

Because the methyl ester lacks the ionizable carboxylate group found in Fluvastatin, it is significantly more hydrophobic.

  • Column: C18 (Octadecylsilane), e.g., Inertsil ODS-3 or Purospher STAR, 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid or Ammonium Acetate buffer (pH 4.0).

    • Solvent B: Acetonitrile (ACN).[1]

  • Elution Order:

    • Oxidative Degradants: (Early eluting, polar).

    • Fluvastatin (API): Elutes mid-gradient.

    • This compound: Elutes late (High k') due to high lipophilicity.

  • Detection: UV @ 305 nm (Indole chromophore).

Protocol: Impurity Profiling Run
  • Sample Prep: Dissolve 10 mg of Fluvastatin Sodium in 10 mL of Diluent (ACN:Water 50:50). Note: Do not use pure methanol as diluent for long-term storage, as it may induce transesterification or formation of the methyl ester if trace acid is present.

  • Gradient:

    • 0-5 min: 35% B (Isocratic hold for polar impurities).

    • 5-20 min: 35% -> 80% B (Elution of API and Ester).

    • 20-25 min: 80% B (Wash).

  • System Suitability: Resolution (Rs) between Fluvastatin and this compound should be > 2.0.

Stability & Handling

Hydrolytic Susceptibility

The methyl ester bond is susceptible to hydrolysis under both acidic and basic conditions.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Less hygroscopic than the sodium salt, but moisture can catalyze slow hydrolysis back to the free acid.

Transesterification Risk

In the presence of other alcohols (e.g., Ethanol) and catalytic acid/base, the methyl group can be exchanged. Guidance: Avoid using alcohols other than Methanol during the synthesis/recrystallization of this specific intermediate to maintain integrity.

References

  • LGC Standards. (2024). This compound Reference Standard Data Sheet. Retrieved from

  • PubChem. (2024).[2] Fluvastatin Compound Summary. National Library of Medicine. Retrieved from [2]

  • Jahani, R. et al. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage. Drug Analytical Research. Retrieved from

  • Tse, F. L., et al. (1992).[3] The Clinical Pharmacokinetics of Fluvastatin. Journal of Clinical Pharmacology.

  • ChemicalBook. (2024). This compound Product Properties. Retrieved from

Sources

Fluvastatin Methyl Ester: Interrogating the Cholesterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of fluvastatin and its methyl ester derivative as tools for investigating the cholesterol biosynthesis pathway. We will delve into the intricate mechanism of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibition, the rationale for utilizing a methyl ester prodrug in research settings, and detailed, field-proven protocols for assessing enzymatic and cellular activity. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and actionable methodologies for studying statin efficacy and cholesterol metabolism.

The Mevalonate Pathway: A Cornerstone of Cellular Metabolism

All twenty-seven carbons in cholesterol are derived from acetyl-CoA through a complex series of enzymatic reactions known as the mevalonate pathway.[1] This pathway, occurring in the cytosol and endoplasmic reticulum, is not only crucial for producing cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids, but also for synthesizing other essential isoprenoid molecules like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3] These isoprenoids are critical for the post-translational modification (prenylation) of signaling proteins such as Ras and Rho, which are integral to numerous cellular processes.[2]

The pathway's rate-limiting and committed step is the conversion of HMG-CoA to mevalonate.[1] This irreversible reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) and serves as the primary point of regulation for the entire pathway, making it a key target for therapeutic intervention.[1][4][5][6]

Cholesterol_Biosynthesis_Pathway Figure 1: Simplified Cholesterol Biosynthesis Pathway cluster_key Key Regulatory Step AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGR) Isoprenoids Isoprenoid Units (IPP, DMAPP) Mevalonate->Isoprenoids FPP Farnesyl PP (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Prenylation Protein Prenylation GGPP->Prenylation

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Fluvastatin: A Synthetic Inhibitor of HMG-CoA Reductase

Fluvastatin is a first-generation, fully synthetic statin used to treat hypercholesterolemia.[7][8] Unlike earlier statins derived from fungal metabolites, its distinct chemical structure, featuring a fluorophenyl-indole ring, governs its unique pharmacological profile.[7]

Mechanism of Competitive Inhibition

Fluvastatin functions as a competitive inhibitor of HMG-CoA reductase.[5][8] Its structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme.[4] This binding is facilitated by a series of polar interactions and hydrogen bonds with key amino acid residues (such as Ser 684, Asp 690, Lys 691, and Lys 692) and van der Waals interactions with hydrophobic residues within the enzyme's active site.[4] By occupying the active site, fluvastatin physically prevents HMG-CoA from binding, thereby halting the conversion to mevalonate and effectively shutting down downstream cholesterol production.[4][9] This reduction in intracellular cholesterol stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[5][7]

Inhibition_Mechanism Figure 2: Mechanism of HMG-CoA Reductase Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition HMG_CoA HMG-CoA (Substrate) HMGR_active HMG-CoA Reductase (Active Site) HMG_CoA->HMGR_active Mevalonate Mevalonate HMGR_active->Mevalonate Fluvastatin Fluvastatin HMGR_blocked HMG-CoA Reductase (Blocked Site) Fluvastatin->HMGR_blocked Binds to Active Site No_Reaction No Reaction HMGR_blocked->No_Reaction HMG_CoA_inhib HMG-CoA HMG_CoA_inhib->HMGR_blocked Cannot Bind

Figure 2: Mechanism of HMG-CoA Reductase Inhibition.
Pharmacokinetic Profile

Fluvastatin is characterized by its hydrophilic nature, which limits its passive diffusion into extrahepatic tissues, contributing to a favorable safety profile with a lower risk of muscle-related side effects compared to more lipophilic statins.[7] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9, distinguishing it from many other statins that rely on CYP3A4.[7][10] This metabolic distinction reduces the potential for drug-drug interactions.[7]

Fluvastatin Methyl Ester: A Tool for In Vitro Investigation

While fluvastatin is administered clinically as a sodium salt of the active carboxylic acid, the methyl ester form is a valuable tool in research settings. Carboxylic acids are often ionized at physiological pH, which can limit their ability to passively diffuse across the lipid bilayers of cell membranes.

Causality Behind Esterification: The conversion of the carboxylic acid group to a methyl ester increases the molecule's lipophilicity. This uncharged, more lipid-soluble form can more readily penetrate cell membranes to reach its intracellular target, HMG-CoA reductase, which is located in the endoplasmic reticulum. Inside the cell, ubiquitous intracellular esterases are expected to rapidly hydrolyze the methyl ester back to the active fluvastatin carboxylic acid. This makes this compound an effective prodrug for achieving higher intracellular concentrations in cell-based assays.

Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of HMG-CoA reductase inhibitors requires robust and validated assays. Below are detailed protocols for key experiments.

In Vitro HMG-CoA Reductase (HMGR) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on purified HMGR enzyme activity. The principle is based on a spectrophotometric measurement of the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate.[11] The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.[11][12][13]

Experimental Workflow

Assay_Workflow Figure 3: Workflow for In Vitro HMGR Assay start Start prep_reagents Prepare Reagents: - Assay Buffer - NADPH Solution - HMG-CoA Solution - HMGR Enzyme - Fluvastatin Dilutions start->prep_reagents plate_setup Plate Setup (96-well UV plate): - Add Assay Buffer - Add Inhibitor (Fluvastatin) - Add NADPH & HMG-CoA prep_reagents->plate_setup pre_incubation Pre-incubate plate at 37°C (5-10 minutes) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add HMGR Enzyme Solution pre_incubation->initiate_reaction kinetic_read Kinetic Measurement: Read Absorbance at 340 nm (every 30s for 10-20 min) initiate_reaction->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Plot dose-response curve - Determine IC50 value kinetic_read->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro HMGR Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Keep on ice.[11]

    • NADPH Solution (400 µM): Reconstitute lyophilized NADPH in assay buffer. Prepare fresh and protect from light.[11]

    • HMG-CoA Solution (400 µM): Prepare a stock in ultrapure water and dilute to the final concentration in assay buffer.[11]

    • HMGR Enzyme Solution: Thaw recombinant human HMGR on ice and dilute with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption.

    • Fluvastatin Stock (10 mM): Dissolve this compound or Fluvastatin Sodium in DMSO.[11] Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well UV-transparent plate):

    • Blank Wells: Add assay buffer and all components except the enzyme.

    • Control Wells (No Inhibitor): Add assay buffer, NADPH, and HMG-CoA.

    • Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and the desired concentration of fluvastatin.

    • Causality: The order of addition is crucial. The inhibitor must be present to interact with the enzyme before or concurrently with the substrate.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes. This step ensures all components reach thermal equilibrium for a stable reaction rate.[11]

  • Reaction Initiation: Add the diluted HMGR enzyme solution to all wells (except blanks) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[11]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percent inhibition against the logarithm of the fluvastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

Compound Test System IC50 (nM) Reference
Fluvastatin sodium Human Liver Microsomes 40 - 100 [11]

| Fluvastatin (free acid) | Not specified | 8 |[11] |

Cellular Cholesterol Synthesis Assay

This assay measures the ability of a compound to inhibit de novo cholesterol synthesis within a cellular context. It inherently accounts for cell permeability, potential metabolism of the compound (e.g., hydrolysis of the methyl ester), and off-target effects. A common method involves using a radiolabeled precursor, such as [14C]acetate, and measuring its incorporation into newly synthesized sterols.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., human hepatoma HepG2 cells) in a multi-well plate at an appropriate density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight.[15]

    • Rationale: HepG2 cells are a well-established model for liver function and maintain active cholesterol biosynthesis pathways.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined period (e.g., 24-48 hours).[15] This allows time for the compound to enter the cells and inhibit HMGR.

  • Radiolabeling:

    • Add [14C]acetate to the culture medium and incubate for a further 2-4 hours. During this time, the cells will take up the labeled acetate and incorporate it into newly synthesized lipids, including cholesterol.

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular radiolabel.

    • Lyse the cells and extract total lipids using a standard method, such as a chloroform:methanol solvent system.

  • Quantification:

    • Separate the extracted lipids using thin-layer chromatography (TLC).

    • Identify the cholesterol band by comparison with a known standard.

    • Scrape the cholesterol band from the TLC plate and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of cholesterol synthesis for each compound concentration relative to the vehicle-treated control.

    • Determine the EC50 value, the effective concentration that inhibits cellular cholesterol synthesis by 50%.

Conclusion

Fluvastatin is a potent and selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The use of its methyl ester derivative serves as a strategic approach in preclinical research to enhance cell permeability and ensure effective target engagement in in vitro cellular models. The protocols detailed in this guide provide a robust framework for researchers to accurately quantify the enzymatic inhibition and cellular efficacy of fluvastatin and other statin candidates. A thorough understanding of both the biochemical pathway and the validated experimental methodologies is paramount for the successful development of novel therapeutics targeting hypercholesterolemia.

References

  • Vertex AI Search. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations.
  • Wikipedia. (2024). Fluvastatin. Retrieved February 10, 2026, from [Link]

  • Proteopedia. (2024). Fluvastatin. Retrieved February 10, 2026, from [Link]

  • YouTube. (2025). Pharmacology of Fluvastatin (Lescol); Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved February 10, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved February 10, 2026, from [Link]

  • Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the cholesterol synthesis pathway. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Diagram of the cholesterol biosynthesis pathway indicates that statins,... Retrieved February 10, 2026, from [Link]

  • PubMed. (2001). Cholesterol biosynthesis regulation and protein changes in rat liver following treatment with fluvastatin. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Cholesterol biosynthesis. Retrieved February 10, 2026, from [Link]

  • Slideshare. (n.d.). Cholesterol Biosynthesis. Retrieved February 10, 2026, from [Link]

  • International Journal of PharmTech Research. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Retrieved February 10, 2026, from [Link]

  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved February 10, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Retrieved February 10, 2026, from [Link]

  • Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit. Retrieved February 10, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Fluvastatin. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Retrieved February 10, 2026, from [Link]

  • ClinPGx. (n.d.). Fluvastatin Pathway, Pharmacokinetics. Retrieved February 10, 2026, from [Link]

  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of fluvastatin in human plasma by LC-MS method. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Retrieved February 10, 2026, from [Link]

  • PubMed. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Retrieved February 10, 2026, from [Link]

  • PubMed. (1995). Inhibition of cholesterol synthesis ex vivo and in vivo by fluvastatin, a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Retrieved February 10, 2026, from [Link]

  • OpenMx. (2011). omxGraphviz help (making path diagrams). Retrieved February 10, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). Total Cholesterol Assay Kit (Colorimetric). Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). The cholesterol biosynthesis pathway. Statins block HMG-CoA reductase... Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Retrieved February 10, 2026, from [Link]

  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved February 10, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 10, 2026, from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluvastatin for lowering lipids. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin - StatPearls. Retrieved February 10, 2026, from [Link]

Sources

Technical Guide: Anticancer Properties of Fluvastatin and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the anticancer properties of Fluvastatin, focusing on its mechanism of action, experimental validation, and the pharmacological logic behind its derivatives and formulations.

Executive Summary

Fluvastatin (FLU) , a fully synthetic HMG-CoA reductase inhibitor, has transcended its primary indication for hypercholesterolemia to emerge as a potent antineoplastic agent.[1] Unlike fungal-derived statins (e.g., lovastatin), Fluvastatin’s distinct indole-based structure confers unique lipophilicity and pharmacokinetic stability. This guide analyzes the molecular mechanisms by which Fluvastatin and its esterified forms (including lactones and nano-encapsulated derivatives) induce apoptosis, autophagy, and anoikis in solid tumors. It provides actionable protocols for researchers to validate these effects in preclinical models.

Chemical Basis: The Active Acid vs. The Esterified Prodrug

Understanding the structural state of Fluvastatin is critical for experimental design.

The Indole Pharmacophore

Fluvastatin consists of a fluorophenyl-indole moiety linked to a heptenoic acid side chain.

  • Active Form (Open Acid): Administered clinically as the sodium salt. It mimics the HMG-CoA substrate, binding to the catalytic site of HMG-CoA reductase.

  • Lactone Form (Cyclic Ester): Under acidic conditions or enzymatic catalysis, the heptenoic acid arm cyclizes to form a lactone. While often considered a metabolic byproduct, the lactone is significantly more lipophilic than the acid salt, allowing for passive diffusion across tumor cell membranes independent of organic anion transporters (OATPs).

Esterification as a Delivery Strategy

While Fluvastatin is not typically marketed as a simple alkyl ester (e.g., methyl ester), the prodrug principle is vital in drug development.

  • Lipophilicity: Esterification of the carboxylic acid masks the negative charge, increasing logP and facilitating entry into dense solid tumors.

  • Nano-Esters/Conjugates: Recent advancements utilize hyaluronan-conjugated liposomes (HA-L-FLUVA) which effectively act as "supramolecular esters," delivering the drug specifically to CD44+ cancer stem cells (CSCs).

Mechanisms of Action[1][2][3]

Fluvastatin exerts anticancer effects through the Mevalonate Pathway and distinct pleiotropic cascades.

Inhibition of Isoprenoid Biosynthesis

By blocking HMG-CoA reductase, Fluvastatin depletes the pool of mevalonate. This prevents the synthesis of downstream isoprenoids:

  • Farnesyl Pyrophosphate (FPP) [2]

  • Geranylgeranyl Pyrophosphate (GGPP)

Causality: The depletion of GGPP and FPP prevents the post-translational prenylation of small GTPases (Ras, Rho, Rac). Without a lipid anchor, these proteins cannot localize to the cell membrane to drive proliferation and metastasis.

Induction of Autophagy and Apoptosis[4]
  • Autophagy: Fluvastatin inhibits the prenylation of Rab11 , disrupting autophagosome maturation. Simultaneously, it activates the AMPK pathway, inhibiting mTOR and inducing autophagic flux.

  • Apoptosis: The drug upregulates Bax and Cleaved Caspase-3 while downregulating Bcl-2. In high-grade breast cancer, it specifically targets the p53 pathway.

Visualization: The Signaling Cascade

MevalonateBlockade HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Fluvastatin Fluvastatin (Inhibitor) Fluvastatin->HMGCoA Blocks FPP Farnesyl PP (FPP) Mevalonate->FPP GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Ras Ras/Rho (Unprenylated) FPP->Ras Prenylation GGPP->Ras Prenylation Ras_Membrane Ras/Rho (Membrane Bound) Ras->Ras_Membrane Lipid Anchoring Apoptosis Apoptosis/Autophagy Ras->Apoptosis Accumulation in Cytosol Proliferation Tumor Proliferation Ras_Membrane->Proliferation Signaling

Caption: Fluvastatin blocks the conversion of HMG-CoA to Mevalonate, preventing GTPase prenylation and halting tumor growth.

Preclinical Evidence & Data Summary

The following table synthesizes key findings regarding Fluvastatin's efficacy across different cancer models.

Cancer TypeCell Line / ModelConcentration / DoseKey OutcomeMechanism Cited
Breast (TNBC) MDA-MB-2311-10 µMDecreased viability; G1 arrestInhibition of RhoA geranylgeranylation [1, 2]
Lung A549, Calu-15-20 µMInduction of Autophagy (LC3-II↑)AMPK activation; mTOR inhibition [3]
Ovarian OVCAR-32.5 µM (Nano-conjugate)Synergistic cytotoxicity with MelittinBax/Bcl-2 ratio modulation [4]
Endometrial RL95-2, KLE5-20 µMReduced invasion & migrationUpregulation of SIRT6 [5]
In Vivo Xenograft (Mice)10-15 mg/kg/day50% reduction in tumor burdenReduced Ki-67 proliferation index [6]

Experimental Protocols

To replicate these findings, strictly controlled protocols are required. The following workflows ensure reproducibility.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of Fluvastatin in cancer cell lines.

  • Preparation: Dissolve Fluvastatin Sodium in sterile water or DMSO (stock 10 mM). Note: If using the lactone form, DMSO is mandatory due to solubility.

  • Seeding: Plate cancer cells (e.g., MDA-MB-231) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with serial dilutions of Fluvastatin (0, 1, 5, 10, 20, 50, 100 µM) for 48h and 72h.

    • Control: Vehicle (DMSO < 0.1%).

    • Rescue Control: Co-treat with Mevalonate (100 µM) to prove mechanism specificity.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Western Blot for Autophagy and Apoptosis Markers

Objective: Confirm the molecular mechanism of cell death.

  • Lysis: Harvest treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Load 20-30 µg protein on SDS-PAGE (10-12% gel).

  • Target Probing:

    • LC3B: Look for conversion of LC3-I (cytosolic) to LC3-II (autophagosome-bound). Fluvastatin treatment should increase LC3-II.

    • Cleaved Caspase-3: Marker of apoptosis execution.

    • p-AMPK / p-mTOR: To verify metabolic stress pathway activation.

  • Normalization: Use

    
    -actin or GAPDH as loading controls.
    
Visualization: Experimental Workflow

ExpWorkflow Step1 Cell Seeding (96-well / 6-well) Step2 Fluvastatin Treatment (+/ - Mevalonate Rescue) Step1->Step2 Branch Assay Type Step2->Branch MTT MTT Assay (Viability/IC50) Branch->MTT WB Western Blot (LC3-II, Caspase-3) Branch->WB Flow Flow Cytometry (Annexin V/PI) Branch->Flow Result Data Analysis (Dose-Response Curve) MTT->Result WB->Result Flow->Result

Caption: Step-by-step workflow for validating Fluvastatin's anticancer efficacy via viability, protein, and apoptotic assays.

Clinical Implications & Future Directions

Synergy with Chemotherapy

Fluvastatin is rarely curative as a monotherapy. However, it sensitizes resistant tumors to conventional chemotherapy.

  • Doxorubicin + Fluvastatin: Fluvastatin disrupts the cell membrane structure, enhancing the intracellular accumulation of Doxorubicin in multidrug-resistant (MDR) breast cancer cells [7].

  • Immune Checkpoint Inhibitors: Emerging evidence suggests statins may modulate the tumor microenvironment, potentially enhancing the efficacy of PD-1/PD-L1 blockade, though this requires further validation.

The Role of Lipophilic Esters

Future drug development should focus on Fluvastatin alkyl esters or nano-encapsulated forms to improve bioavailability. The "EPR effect" (Enhanced Permeability and Retention) in tumors favors the accumulation of lipophilic or nanoparticle-bound drugs, reducing systemic toxicity (myopathy) associated with high-dose free acid statins.

References

  • Garwood, E. R., et al. (2010).[3] "Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer."[3][4][5] Breast Cancer Research and Treatment.[3][4] Link

  • Goard, C. A., et al. (2013). "Identifying molecular features that distinguish fluvastatin-sensitive breast tumor cells." Breast Cancer Research.[3][4] Link

  • Zhang, X., et al. (2010).[3][6] "Fluvastatin inhibits HMG-CoA reductase and prevents non-small cell lung carcinogenesis." Cancer Prevention Research.[7] Link

  • Alhakamy, N. A., et al. (2021).[1] "Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates." Frontiers in Pharmacology. Link

  • Zhang, Z., et al. (2020). "Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6."[8] Bioengineered. Link

  • Bhardwaj, A., et al. (2021). "Efficacy of fluvastatin and aspirin for prevention of hormonally insensitive breast cancer."[9] Breast Cancer Research.[3][4] Link

  • Lee, J. S., et al. (2020). "Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome."[10][11][12] Pharmaceutics.[13] Link[10]

Sources

Understanding the Lipophilicity of Fluvastatin Methyl Ester: Implications for Analysis and Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluvastatin Methyl Ester (FME) (CAS: 786710-21-2) represents a critical structural analogue in the development and quality control of Fluvastatin Sodium. While Fluvastatin itself acts as a competitive inhibitor of HMG-CoA reductase, its methyl ester derivative serves primarily as a process impurity or intermediate.

The defining physicochemical characteristic of FME is its enhanced lipophilicity compared to the parent drug. By masking the polar carboxylic acid moiety with a methyl group, FME exhibits a significant shift in partition coefficient (LogP), altering its behavior in Reverse-Phase HPLC (RP-HPLC) and biological membrane permeation. This guide provides a technical deep-dive into the molecular drivers of this lipophilicity, establishing self-validating analytical protocols and explaining the biological consequences of esterification.

Part 1: Molecular Basis of Lipophilicity

Structural Modification and Polarity Shift

The core pharmacological scaffold of Fluvastatin contains a fluorophenyl-indole ring system (hydrophobic) and a dihydroxyheptenoic acid side chain (hydrophilic). The acid group (


) is responsible for the drug's solubility in aqueous media at physiological pH.

In This compound , the terminal carboxylate is esterified. This modification has two profound effects:

  • Elimination of Ionization: The molecule cannot ionize to form a carboxylate anion, removing the primary mechanism for aqueous solubility.

  • Loss of Hydrogen Bond Donor: The replacement of the hydroxyl hydrogen with a methyl group removes a key hydrogen bond donor, drastically reducing interaction with polar solvents (water).

Theoretical LogP Shift

Experimental data for Fluvastatin (acid) places its LogP between 3.5 and 4.5 , depending on the specific isomer and method. Esterification typically adds +1.5 to +2.0 units to the LogP value due to the addition of the non-polar methyl group and the loss of the hydrophilic acid functionality.

Estimated LogP for FME:



This shift classifies FME as highly lipophilic , similar to lactone prodrugs like Simvastatin, and dictates its retention behavior in chromatography.

Lipophilicity_Shift Fluvastatin Fluvastatin (Acid) LogP ~ 4.0 Ionizable (-COO-) Reaction Esterification (+ Methanol / H+) Fluvastatin->Reaction Loss of H-bond Donor FME This compound LogP ~ 5.5-6.0 Non-Ionizable (-COOCH3) Reaction->FME Addition of Lipophilic Methyl

Figure 1: Structural transformation from Fluvastatin Acid to Methyl Ester, highlighting the physicochemical shift driving increased lipophilicity.

Part 2: Analytical Implications (RP-HPLC)

Chromatographic Behavior

In Reverse-Phase Liquid Chromatography (RP-HPLC), separation is governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18).

  • Fluvastatin Sodium: Elutes earlier due to its polarity and potential ionization (depending on mobile phase pH).

  • This compound: Due to its high LogP, FME interacts strongly with the C18 chains. It requires a higher concentration of organic modifier (Acetonitrile/Methanol) to elute.

Causality: The Relative Retention Time (RRT) of FME will consistently be > 1.0 relative to Fluvastatin. If Fluvastatin elutes at


, FME typically elutes between the main peak and more bulky esters (like the t-butyl ester).
Protocol: Determination of Relative Retention Time (RRT)

This protocol is designed to validate the lipophilic nature of FME through its retention behavior.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of residual acid, but FME is unaffected).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[1][2][3][4]

Gradient Program:

Time (min) % Mobile Phase B Purpose
0.0 40% Initial equilibration
15.0 90% Linear ramp to elute lipophilic impurities
20.0 90% Wash highly lipophilic components

| 20.1 | 40% | Re-equilibration |

Step-by-Step Methodology:

  • Standard Preparation: Dissolve Fluvastatin Sodium reference standard in Methanol:Water (50:50) to 0.5 mg/mL.

  • Spike Preparation: Spike the standard solution with FME (approx. 0.1% w/w) to simulate an impurity profile.

  • Injection: Inject 10 µL of the mixture.

  • Detection: Monitor at 305 nm (absorption maximum for the fluorophenyl-indole chromophore).

  • Calculation:

    
    
    

Expected Result: The FME peak should appear significantly later than the main peak, confirming its higher lipophilicity.

HPLC_Separation cluster_column C18 Column Interaction Stationary Stationary Phase (C18) Hydrophobic Fluva Fluvastatin (Moderate Interaction) Stationary->Fluva Weak Retention FME Methyl Ester (Strong Interaction) Stationary->FME Strong Retention Elution Elution Order Fluva->Elution Elutes First (tR ~5 min) FME->Elution Elutes Later (tR ~10-12 min)

Figure 2: Schematic of the differential interaction in RP-HPLC. The methyl ester's high lipophilicity leads to stronger retention on the C18 column.

Part 3: Biological & Pharmacokinetic Impact

Membrane Permeability

Lipophilicity is the primary predictor of passive diffusion across biological membranes.

  • Fluvastatin (Acid): Permeability is pH-dependent. At physiological pH (7.4), it exists largely as an anion, requiring organic anion transporting polypeptides (OATPs) for efficient hepatic uptake.

  • This compound: Being uncharged and highly lipophilic, FME can cross cell membranes via passive diffusion at a high rate, bypassing specific transporters.

Hydrolysis and Prodrug Potential

While FME enters cells easily, it is pharmacologically inactive in the ester form because the free acid is required for binding to the HMG-CoA reductase active site.

  • Metabolism: Intracellular esterases (carboxylesterases) rapidly hydrolyze the methyl ester back to the active Fluvastatin acid.

  • Impurity Risk: Although it converts to the active drug, FME is controlled as an impurity because its uncontrolled presence alters the drug's bioavailability profile and dissolution kinetics.

Metabolic_Pathway FME_Ext FME (Extracellular) High Lipophilicity Membrane Cell Membrane (Passive Diffusion) FME_Ext->Membrane FME_Int FME (Intracellular) Membrane->FME_Int Enzyme Carboxylesterase Hydrolysis FME_Int->Enzyme Active Fluvastatin (Active Acid) HMG-CoA Inhibitor Enzyme->Active Release of Methanol

Figure 3: The biological fate of this compound. High lipophilicity drives passive entry, followed by intracellular activation.

Part 4: Summary of Physicochemical Properties

PropertyFluvastatin SodiumThis compoundImpact of Esterification
CAS Number 93957-55-2786710-21-2-
Molecular Weight 433.45 g/mol 425.5 g/mol Loss of Na, gain of CH3
LogP (Octanol/Water) ~3.5 - 4.5~5.5 - 6.0 (Predicted)Increased Lipophilicity
Aqueous Solubility High (Soluble)Very Low (Insoluble)Drastic reduction
HPLC Elution Early (Low

)
Late (High

)
Increased retention
Membrane Transport Active (OATP) + PassivePassive DiffusionTransport mechanism shift

References

  • PubChem. (n.d.). Fluvastatin.[1][2][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). Fluvastatin: Pharmacology and PK. Retrieved from [Link]

  • Axios Research. (n.d.). This compound Reference Standard. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). Fluvastatin Sodium Monograph: Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of stability-indicating RP-HPLC method for Fluvastatin. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Fluvastatin Methyl Ester as a Critical Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Fluvastatin Methyl Ester as an analytical reference standard. This guide is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Fluvastatin drug substances and products.

Impurity Profiling and Process Control in Statin Synthesis

Executive Summary

In the development and quality control of Fluvastatin Sodium , the Methyl Ester impurity (FME) represents a critical quality attribute (CQA). It serves two distinct roles in the lifecycle of the drug:

  • Process Intermediate: It is the direct precursor to the active pharmaceutical ingredient (API) in specific synthetic routes, making it a marker for reaction completion (hydrolysis efficiency).[1]

  • Degradation Product/Artifact: It can form via esterification of the API in the presence of methanol, particularly under acidic stress or during improper sample preparation, leading to false-positive impurity results.

This guide provides a validated workflow for using FME as an analytical standard to quantify this impurity, ensuring compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

Chemical Identity & Properties

The analyst must distinguish the Methyl Ester from the API (Fluvastatin Sodium) and other ester impurities (e.g., t-butyl ester).[1]

PropertyThis compound (Standard)Fluvastatin Sodium (API)
CAS Number 93957-53-0 93957-55-2
Formula C₂₅H₂₈FNO₄C₂₄H₂₅FNO₄Na
Mol.[1] Weight 425.49 g/mol 433.45 g/mol
Polarity (LogP) High (Hydrophobic)Low (Hydrophilic)
Solubility Acetonitrile, Methanol, DMSOWater, Methanol
Functionality Neutral EsterIonic Carboxylate Salt

Mechanism of Formation & Control

Understanding the origin of FME is vital for accurate data interpretation. The diagram below illustrates the synthesis pathway and the potential for degradation/artifact formation.

Fluvastatin_Pathway Aldehyde Indole Aldehyde Precursor Intermediate Aldol Condensation Intermediate Aldehyde->Intermediate Synthesis Acetoacetate Methyl Acetoacetate Acetoacetate->Intermediate FME This compound (The Standard) Intermediate->FME Reduction API Fluvastatin Sodium (Final API) FME->API Hydrolysis (NaOH) (Process Step) API->FME Acidic Methanolysis (Degradation/Artifact) Methanol Methanol (Solvent) Methanol->FME

Figure 1: The dual pathway of this compound: A synthetic precursor (green arrow) and a potential degradation artifact (red dashed arrow).[1]

Analytical Protocol: Determination of FME

Method Design Philosophy (Expertise & Experience)
  • Separation Principle: FME is a neutral ester, while Fluvastatin is a weak acid (pKa ~4.5).[1] In Reverse-Phase (RP) chromatography, FME is significantly more hydrophobic.[1]

  • The Trap: Standard USP methods for Statins often use Methanol in the mobile phase. If the sample diluent is acidic or if the run time is long, on-column methylation can occur.

  • The Solution: Use Acetonitrile as the organic modifier and sample diluent to prevent artifactual formation of the methyl ester during analysis.

Chromatographic Conditions (HPLC-UV)
ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or Zorbax Eclipse)
Mobile Phase A 0.1% Phosphoric Acid or 20mM Ammonium Acetate (pH 4.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 - 1.2 mL/min
Column Temp 30°C
Detection UV @ 305 nm (Specific for the Indole chromophore)
Injection Vol 10 - 20 µL
Run Time ~1.5x the retention time of the Methyl Ester

Gradient Profile:

  • 0 min: 60% A / 40% B

  • 15 min: 20% A / 80% B (Elutes hydrophobic esters)[1]

  • 20 min: 20% A / 80% B[1]

  • 21 min: 60% A / 40% B (Re-equilibration)

Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of This compound Reference Standard into a 10 mL volumetric flask.[1] Dissolve in 100% Acetonitrile . Do not use Methanol.

  • Working Standard (10 µg/mL): Dilute 1.0 mL of Stock to 100 mL with Mobile Phase B (Acetonitrile).

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Fluvastatin Sodium API and 5 µg/mL FME (0.1% spike) in Acetonitrile:Water (50:50).[1]

Experimental Workflow & Validation

The following workflow ensures the integrity of the data generated using the FME standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (API/Tablet) Dissolve Dissolve in Acetonitrile/Buffer Weigh->Dissolve Filter Filter (0.45 µm Nylon/PTFE) Dissolve->Filter Inject Inject 20 µL Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (305 nm) Separate->Detect Calc Calculate RRT (Relative Retention) Detect->Calc Quant Quantify % (External Std) Calc->Quant

Figure 2: Step-by-step analytical workflow emphasizing proper solvent selection to avoid artifact generation.

Validation Parameters (ICH Q2)
  • Specificity:

    • Fluvastatin API: Elutes approx. 6-8 min.[1]

    • This compound: Elutes approx. 14-16 min (RRT ~2.0 - 2.2).[1]

    • Note: The ester is much more retained due to the lack of the ionizable carboxylic acid group.

  • Linearity: 0.5 µg/mL to 50 µg/mL (r² > 0.999).[1]

  • Limit of Quantitation (LOQ): Typically 0.05% of the API concentration.[1]

  • Robustness: Verify resolution remains > 2.0 when organic composition varies by ±2%.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
FME Peak Area Increases over time In-situ esterification.Sample diluent contains Methanol and is acidic. Switch to Acetonitrile or neutralize the diluent immediately.
Poor Peak Shape for API pH mismatch.[1]Ensure Mobile Phase A is buffered (pH 3.0 - 4.[1]5) to suppress silanol activity, though FME (neutral) is less affected.[1]
Co-elution with t-Butyl Ester Similar hydrophobicity.[1]The t-butyl ester is slightly more hydrophobic than the methyl ester. Use a shallower gradient slope (e.g., 0.5% B/min increase) to resolve them.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] Fluvastatin Sodium Monograph 2333. European Pharmacopoeia.[1] Link[1]

  • U.S. Pharmacopeial Convention. (2023).[1] Fluvastatin Sodium: USP Monograph. USP-NF.[1][2] Link[1]

  • International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Link

  • Dain, J. G., et al. (1993).[1][3] Biotransformation of fluvastatin sodium in humans. Drug Metabolism and Disposition, 21(4), 567-572.[1] Link

  • LGC Standards. (2023). This compound Reference Material Data Sheet. Link

Sources

Application Note: Determination of IC50 for Fluvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This Application Note details the protocol for determining the half-maximal inhibitory concentration (IC50) of Fluvastatin Methyl Ester (FME) against HMG-CoA Reductase (HMGR).

Fluvastatin Sodium is a potent, competitive inhibitor of HMGR (IC50 ~8–30 nM), administered as an active hydroxy-acid salt. In contrast, This compound is typically an intermediate or impurity (Impurity F) arising during synthesis. While statin esters (like lovastatin) often act as prodrugs requiring in vivo hydrolysis, they generally exhibit significantly reduced intrinsic affinity for the HMGR catalytic site compared to their acid forms.

Therefore, this guide employs a bi-phasic approach :

  • Cell-Free Enzymatic Assay: To determine the intrinsic binding affinity (likely low) of the un-hydrolyzed ester.

  • Cell-Based Assay (HepG2): To evaluate biological potency where intracellular esterases may convert FME to the active Fluvastatin acid.

Mechanism of Action & Assay Principle

The primary method utilizes a spectrophotometric kinetic assay.[1][2] HMGR catalyzes the reduction of HMG-CoA to Mevalonate, consuming two molecules of NADPH.[3] The rate of NADPH oxidation is measured by a decrease in absorbance at 340 nm .[1][3][4][5]

Pathway Visualization

HMGR_Pathway HMGCoA HMG-CoA HMGR HMG-CoA Reductase (Enzyme) HMGCoA->HMGR NADPH 2 NADPH (Abs 340nm) NADPH->HMGR Mevalonate Mevalonate HMGR->Mevalonate NADP 2 NADP+ (No Abs 340nm) HMGR->NADP FME This compound (Inhibitor?) FME->HMGR Weak/No Binding (Steric Hindrance) Fluvastatin Fluvastatin Acid (Active Inhibitor) FME->Fluvastatin Hydrolysis (Cellular Only) Fluvastatin->HMGR Competitive Inhibition

Figure 1: Mechanism of HMG-CoA Reductase inhibition. Note that the Methyl Ester moiety often sterically hinders binding to the catalytic domain unless hydrolyzed.

Protocol 1: Cell-Free HMG-CoA Reductase Inhibition (Gold Standard)

Objective: Quantify direct inhibition of the catalytic domain. Expected Outcome: FME is expected to have a higher IC50 (lower potency) than Fluvastatin Sodium.

Reagents & Equipment
  • Enzyme: Recombinant human HMG-CoA Reductase (Catalytic Domain).

  • Substrate: HMG-CoA (0.4 mg/mL stock).

  • Cofactor: NADPH (reconstituted in assay buffer).[1]

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 1 mM EDTA.

  • Test Compound: this compound (Powder).

  • Control Compound: Fluvastatin Sodium (Reference IC50 ~8-30 nM).

  • Detection: UV-Vis Microplate Reader (Absorbance at 340 nm), temperature controlled at 37°C.

Compound Preparation (Critical Step)

This compound is lipophilic and practically insoluble in water.

  • Stock Solution: Dissolve FME in 100% anhydrous DMSO to 10 mM.

  • Working Dilutions: Perform 1:3 serial dilutions in DMSO.

    • Range: 10 mM down to 1 µM (in DMSO).

  • Assay Dilution: Dilute these DMSO stocks 1:100 into the Assay Buffer immediately before use to prevent precipitation. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

Experimental Workflow

Assay_Workflow Start Start Prep 1. Prepare 5x Master Mix (Buffer + NADPH) Start->Prep AddEnz 2. Add Enzyme + Inhibitor (Pre-incubate 15 min @ 37°C) Prep->AddEnz AddSub 3. Add HMG-CoA Substrate (Initiate Reaction) AddEnz->AddSub Read 4. Kinetic Read (Abs 340nm) Every 20s for 10 mins AddSub->Read Analyze 5. Calculate Slope (ΔA/min) & Fit Dose-Response Read->Analyze

Figure 2: Kinetic Assay Workflow. Pre-incubation is critical for equilibrium binding.

Step-by-Step Procedure
  • Blanking: Add 180 µL of Assay Buffer to "Blank" wells.

  • Inhibitor Addition: Add 2 µL of diluted FME (or Vehicle Control) to experimental wells.

  • Enzyme Addition: Add 178 µL of Master Mix (Buffer + NADPH + Enzyme).

    • Note: Use sufficient enzyme to generate a linear slope for >5 minutes (typically 0.5–1 µ g/well ).

  • Pre-Incubation: Incubate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme before competition with the substrate begins.

  • Initiation: Add 20 µL of HMG-CoA substrate solution.

  • Measurement: Shake plate for 2 seconds. Immediately read Absorbance (340 nm) every 20 seconds for 10–15 minutes at 37°C.

Data Analysis & Calculation

Determining Specific Activity
  • Plot Absorbance vs. Time for each well.

  • Select the linear portion of the curve (usually 1–5 minutes).

  • Calculate the slope (

    
    ) in 
    
    
    
    .
Calculating % Inhibition


IC50 Curve Fitting

Fit the % Inhibition data to a 4-Parameter Logistic (4PL) Model using software like GraphPad Prism or SigmaPlot:



  • X: Log of concentration.

  • Y: % Inhibition.

  • QC Criteria: The

    
     value of the fit should be >0.98.
    

Protocol 2: Cell-Based Viability (HepG2)

Optional but recommended for Esters. Since FME is an ester, it may permeate cell membranes better than the acid salt and be hydrolyzed intracellularly to the active form.

  • Cells: HepG2 (Human Liver Carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with FME (0.01 – 100 µM) for 48 hours.

  • Readout: MTT or Resazurin assay.

  • Interpretation: If FME shows potent cytotoxicity (low IC50) in cells but weak inhibition in the enzymatic assay, it confirms prodrug behavior (intracellular hydrolysis).

Troubleshooting & Validation (Self-Validating Systems)

IssueProbable CauseCorrective Action
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration or shorten measurement window to the first 3 minutes.
Precipitation FME insolubilityEnsure final DMSO < 1%. Check stock clarity. Warm stock to 37°C before diluting.
High Background NADPH oxidationPrepare NADPH fresh. Keep on ice.
No Inhibition (FME) Ester not bindingThis is a valid result. Run Fluvastatin Sodium as a positive control to validate the assay works.

References

  • PubChem. Fluvastatin Source Data and Biological Activities. National Library of Medicine. Available at: [Link]

Sources

Application Note: Fluvastatin Methyl Ester in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cancer's Metabolic Engine

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless proliferation and survival.[1] A key metabolic route that is frequently upregulated in various cancers—including breast, prostate, pancreatic, and lung cancer—is the mevalonate (MVA) pathway.[1] This pathway is not only the primary source for cholesterol synthesis but also produces essential non-sterol isoprenoid intermediates. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are critical for the post-translational modification (prenylation) of small GTPases like Ras and Rho.[2][3] The proper membrane localization and function of these proteins are indispensable for intracellular signaling cascades that govern cell proliferation, survival, and metastasis.[3][4]

Statins, a class of drugs widely prescribed as cholesterol-lowering agents, function by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme of the MVA pathway.[5][6] This inhibition depletes the downstream isoprenoid pool, thereby disrupting GTPase signaling and exerting potent anti-cancer effects.[5][7] Fluvastatin, a synthetic and lipophilic statin, can readily diffuse across cell membranes, making it an effective agent for interrupting mevalonate synthesis in peripheral tissues and, consequently, in tumor cells.[8] Its methyl ester form is often used in research settings for its potential for enhanced cellular uptake.

This application note provides a comprehensive guide for researchers investigating the anti-proliferative and pro-apoptotic effects of Fluvastatin Methyl Ester on cancer cell lines. We present the underlying mechanism, detailed protocols for assessing cell viability and key apoptotic markers, and guidance on data interpretation.

Mechanism of Action: Disrupting the Mevalonate Pathway

The anti-cancer activity of Fluvastatin stems directly from its inhibition of HMG-CoA reductase. By blocking the conversion of HMG-CoA to mevalonic acid, Fluvastatin initiates a cascade of events detrimental to cancer cell survival.[9]

  • Depletion of Isoprenoids : The primary mechanism is the reduction of FPP and GGPP. This prevents the farnesylation and geranylgeranylation of key signaling proteins.[2][10]

  • Inhibition of Pro-Survival Signaling : Improperly prenylated Ras and Rho GTPases cannot anchor to the cell membrane, leading to the downregulation of critical pro-survival signaling pathways they control, such as the PI3K/Akt and Raf/MEK/ERK cascades.[11][12]

  • Induction of Cell Cycle Arrest : Disruption of these signaling pathways can halt the cell cycle, often at the G1 or G2/M phase, thereby inhibiting cell proliferation.[7]

  • Activation of Apoptosis : Fluvastatin treatment can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2.[13][14] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases, such as Caspase-3, which dismantle the cell.[13]

Fluvastatin_Mechanism_of_Action cluster_downstream Downstream Effects HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGCR) Isoprenoids (FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids (FPP, GGPP) Protein Prenylation Protein Prenylation Isoprenoids (FPP, GGPP)->Protein Prenylation Isoprenoids (FPP, GGPP)->Protein Prenylation Ras/Rho Activation Ras/Rho Activation Protein Prenylation->Ras/Rho Activation Protein Prenylation->Ras/Rho Activation Inhibition Fluvastatin Fluvastatin Fluvastatin->Mevalonate Inhibits PI3K/Akt & Raf/MEK/ERK Pathways PI3K/Akt & Raf/MEK/ERK Pathways Ras/Rho Activation->PI3K/Akt & Raf/MEK/ERK Pathways Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt & Raf/MEK/ERK Pathways->Cell Proliferation & Survival Bcl-2 Bcl-2 (Anti-apoptotic) Cell Proliferation & Survival->Bcl-2 Upregulates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Fluvastatin inhibits HMG-CoA reductase, disrupting protein prenylation and downstream pro-survival signaling, ultimately leading to decreased proliferation and increased apoptosis.

Experimental Protocols and Workflow

A logical workflow is essential for characterizing the effects of this compound. This involves first determining its cytotoxic and anti-proliferative potential, followed by a mechanistic investigation into the induction of apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp1 Experiment 1: Proliferation cluster_exp2 Experiment 2: Apoptosis Mechanism Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Seed1 3. Seed Cells in 96-well Plate Culture->Seed1 Seed2 8. Seed Cells in 6-well Plate Culture->Seed2 Stock 2. Prepare Fluvastatin Methyl Ester Stock (in DMSO) Treat1 4. Treat with Dose Range of Fluvastatin (24-72h) Stock->Treat1 Treat2 9. Treat with IC50 & 2xIC50 of Fluvastatin (24h) Stock->Treat2 Seed1->Treat1 MTT 5. Perform MTT Assay Treat1->MTT Read 6. Measure Absorbance (570 nm) MTT->Read Analyze1 7. Calculate IC50 Value Read->Analyze1 Seed2->Treat2 Lyse 10. Harvest & Lyse Cells Treat2->Lyse Quant 11. Protein Quantification (BCA) Lyse->Quant WB 12. Western Blot Analysis (Caspase-3, Bcl-2, etc.) Quant->WB Analyze2 13. Analyze Protein Expression WB->Analyze2

Caption: Experimental workflow for assessing the anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

  • Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Causality: A high-concentration stock in an appropriate solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in the culture medium. Fluvastatin is soluble in DMSO.[18][19]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C to maintain stability.[18] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Causality: Seeding an optimal number of cells ensures they are in the logarithmic growth phase during treatment and do not become over-confluent in control wells, which would skew results.

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[17]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Cell Treatment:

    • Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A suggested final concentration range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank (medium only).[18]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or control medium) to the respective wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Causality: The incubation time with MTT allows for sufficient conversion to formazan by viable cells.

    • Add 10 µL of 5 mg/mL MTT solution to each well.[20]

    • Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible within the cells under a microscope.[20]

  • Formazan Solubilization:

    • Causality: The insoluble formazan must be fully dissolved to allow for accurate spectrophotometric measurement.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[17]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.[17]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[15][17]

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following Fluvastatin treatment.[21] Cleavage of Caspase-3 is a hallmark of apoptosis execution, while the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) is a critical indicator of mitochondrial pathway activation.[13][22]

Materials:

  • Cells cultured in 6-well plates

  • This compound (at IC50 and 2xIC50 concentrations determined from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved Caspase-3, rabbit anti-Bcl-2, rabbit anti-Bax, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Causality: Treating cells at the IC50 concentration ensures a measurable biological response. Using a higher concentration (2xIC50) can confirm a dose-dependent effect.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with vehicle control, IC50, and 2xIC50 concentrations of this compound for 24 hours.

    • Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Causality: Equal protein loading is critical for accurate comparison of protein expression levels between samples.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Causality: Denaturing and reducing the proteins ensures they separate based on molecular weight during electrophoresis.

    • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Causality: Transferring the separated proteins to a membrane immobilizes them for antibody probing.

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Causality: Blocking prevents non-specific binding of antibodies. The primary antibody specifically detects the target protein, and the HRP-conjugated secondary antibody allows for chemiluminescent detection.

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Causality: The ECL substrate reacts with HRP to produce light, which is captured by the imager. β-actin serves as a loading control to normalize the data.

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for other proteins of interest (e.g., Bcl-2, Bax) and a loading control (β-actin).

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control.

Data Presentation and Expected Results

Cell Proliferation Assay (MTT)

The results of the MTT assay should be presented as percent cell viability relative to the vehicle control. This data can then be plotted on a semi-log graph (Viability vs. log[Concentration]) to generate a dose-response curve and calculate the IC50 value.

Table 1: Hypothetical Viability Data for MCF-7 Cells Treated with this compound for 48h

Fluvastatin (µM)Mean Absorbance (570nm)% Viability vs. Vehicle
0 (Vehicle)1.250100%
11.18895%
50.97578%
100.65052%
250.31325%
500.15012%
1000.0887%

From this data, the IC50 would be interpolated to be approximately 10 µM. It is expected that this compound will decrease cancer cell viability in a dose- and time-dependent manner.[23]

Western Blot Analysis

The Western blot results will provide mechanistic insight into the mode of cell death. Following treatment with this compound, a dose-dependent increase in the expression of pro-apoptotic markers and a decrease in anti-apoptotic markers is expected.

Expected Observations:

  • Cleaved Caspase-3: A significant increase in the cleaved (active) form of Caspase-3 (fragments at ~17/19 kDa) should be observed in treated cells compared to the vehicle control.[13][24]

  • Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax would indicate the involvement of the mitochondrial pathway.[14]

  • Loading Control (β-actin): Expression should remain consistent across all lanes, confirming equal protein loading.

These results would collectively demonstrate that this compound inhibits cancer cell proliferation by inducing apoptosis through the intrinsic mitochondrial pathway.[8][12][25]

References

  • Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). Targeting the Mevalonate Pathway in Cancer. Preclinical Online. [Link]

  • Clendening, J. W., Pandyra, A., Boutros, P. C., El Ghamrasni, S., Kalna, G., & Penn, L. Z. (2010). Targeting the Mevalonate Pathway in Cancer. PMC. [Link]

  • Cruz, P. M., Mo, H., & El-Sayed, K. A. (2020). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. PMC. [Link]

  • Stamm, J. A., & Ornstein, D. L. (2005). The Role of Statins in Cancer Prevention and Treatment. CancerNetwork. [Link]

  • Ju, J., & Wang, Q. (2018). Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. AACR Journals. [Link]

  • Wong, W. W., Tan, M. M., Xia, Z., Dimitroulakos, J., Minden, M. D., & Penn, L. Z. (2001). HMG-CoA reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis. Leukemia. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Penc, I., & Kopecka, J. (2021). Mutant p53, the Mevalonate Pathway and the Tumor Microenvironment Regulate Tumor Response to Statin Therapy. MDPI. [Link]

  • Garwood, E. R., Kumar, A. S., Baehner, F. L., et al. (2010). Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer. Breast Cancer Research and Treatment. [Link]

  • Xu, J., Dong, P., Zhang, J., et al. (2018). Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non–Small Cell Lung Carcinogenesis. AACR Journals. [Link]

  • Stepien, K., & Nowak, B. (2020). Statins: HMG-CoA Reductase Inhibitors as Potential Anticancer Agents against Malignant Neoplasms in Women. PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

  • Stamm, J. A., & Ornstein, D. L. (2005). The role of statins in cancer prevention and treatment. Oncology (Williston Park). [Link]

  • Stine, J. E., Guo, H., Sheng, X., et al. (2016). The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer. Oncotarget. [Link]

  • Zhao, G., Li, Y., & Wang, H. (2010). Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway. Indian Journal of Experimental Biology. [Link]

  • Xu, J., Dong, P., Zhang, J., et al. (2018). Fluvastatin inhibits HMG-CoA reductase and prevents non-small cell lung carcinogenesis. Institut National Du Cancer. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Garwood, E. R., Kumar, A. S., Baehner, F. L., et al. (2010). Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer. Scholars@Duke. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Zhao, G., Li, Y., & Wang, H. (2010). Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway. PubMed. [Link]

  • Chen, Y.-C., Chen, C.-H., & Chen, W.-C. (2020). Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome. PMC. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • The effect of statins on cancer cells—review. (2015). Jeffrey Dach MD. [Link]

  • Wang, C., Li, M., & Zhang, Y. (2021). Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6). Bioengineered. [Link]

  • Bocci, G., Danesi, R., Di Paolo, A., et al. (2005). Fluvastatin synergistically enhances the antiproliferative effect of gemcitabine in human pancreatic cancer MIAPaCa-2 cells. British Journal of Cancer. [Link]

  • Al-Saffar, D. H., & Al-Shammari, A. M. (2021). Investigating potential anti-proliferative activity of different statins against five cancer cell lines. CSU Research Output. [Link]

  • Bikiaris, D. N., & Papageorgiou, G. Z. (2005). Chemical Stability Studies of Fluvastatin Concerning the Formation of... ResearchGate. [Link]

  • Papageorgiou, G. Z., Bikiaris, D., & Karavas, E. (2008). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery. [Link]

  • Fluvastatin. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

solubility issues of Fluvastatin Methyl Ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluvastatin Methyl Ester Solubility & Handling

Topic: Solubility and Stability of this compound in Aqueous Buffers Document ID: TS-FLV-ME-001 Last Updated: February 10, 2026

Executive Summary

This compound (CAS 93957-53-0) presents distinct solubility and stability challenges compared to its therapeutic salt form, Fluvastatin Sodium. While the sodium salt is water-soluble, the methyl ester is highly lipophilic and practically insoluble in aqueous media. Furthermore, the ester bond is susceptible to hydrolysis in aqueous buffers, potentially converting the compound into the free acid form during the course of an experiment. This guide provides validated protocols to solubilize this compound while maintaining its chemical integrity.

Part 1: Molecular Profile & Solubility Characteristics

Q: Why can't I dissolve this compound directly in water or PBS? A: Unlike Fluvastatin Sodium, which is an ionic salt, this compound is a non-polar, lipophilic molecule. It lacks the ionizable carboxylate group required for interaction with water molecules. Attempting to dissolve it directly in aqueous buffers will result in suspension or precipitation, leading to inaccurate dosing and experimental variability.

Technical Comparison Table:

FeatureThis compoundFluvastatin Sodium
CAS Number 93957-53-0 93957-55-2
Primary State Lipophilic SolidHydrophilic Crystalline Solid
Water Solubility Practically Insoluble (<0.1 mg/mL)Soluble (>10 mg/mL)
DMSO Solubility Soluble (>10 mg/mL)Soluble (>40 mg/mL)
LogP (Est.) ~4.5 (Highly Lipophilic)~3.5 (Ionizable)
Primary Risk Precipitation & Hydrolysis Hygroscopicity

Part 2: Solubilization Protocol (Step-by-Step)

Q: What is the standard protocol for preparing a stable working solution? A: The "Solvent-Shift" method is required. You must first create a concentrated stock in an organic solvent (DMSO) and then dilute it into the aqueous buffer.

Protocol: The Solvent-Shift Method

1. Preparation of Stock Solution (10 mM)

  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if long-term storage is planned, as evaporation can alter concentration.

  • Method: Weigh the powder accurately. Add DMSO to achieve a concentration of 10–20 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solution (e.g., 10 µM)

  • Step A: Thaw the DMSO stock and vortex until fully dissolved. Check for any visible particulates.

  • Step B (Intermediate Dilution - Optional but Recommended): If the final concentration requires a large dilution factor (e.g., >1:1000), perform an intermediate dilution in DMSO first to ensure accuracy.

  • Step C (Final Dilution): Add the required volume of DMSO stock dropwise into the aqueous buffer (PBS, Media) while vortexing gently.

    • Critical Rule: Always add Stock -> Buffer . Never add Buffer -> Stock, as the high water content will instantly crash the compound out of solution.

  • Step D (Solvent Limit): Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays.

Part 3: Critical Stability Warning (Hydrolysis)

Q: My IC50 values are shifting over time. Could the molecule be degrading? A: Yes. This compound is prone to hydrolysis , particularly in alkaline buffers (pH > 7.4) or in the presence of serum esterases.

Mechanism: In an aqueous environment, water molecules attack the ester bond, cleaving the methyl group and converting the molecule into Fluvastatin (Free Acid) . This reaction is accelerated by:

  • High pH: Basic conditions catalyze ester hydrolysis.

  • Temperature: 37°C incubation speeds up the reaction significantly compared to 4°C.

  • Serum: Culture media containing FBS (Fetal Bovine Serum) contains esterases that will rapidly convert the ester to the acid.

Mitigation Strategy:

  • Fresh Preparation: Prepare working solutions immediately before use. Do not store aqueous dilutions.[1][2]

  • pH Control: Use buffers at pH 7.0–7.4. Avoid pH > 8.0.[1][2]

  • Serum-Free Media: If studying the specific effect of the ester, use serum-free media for the duration of the pulse treatment if cell viability allows.

Part 4: Visualizing the Workflow & Risks

Diagram 1: Solubilization & Stability Pathway This diagram illustrates the correct preparation workflow and the chemical risk of hydrolysis.

Fluvastatin_Workflow cluster_0 Aqueous Environment (Risk Zone) Stock Solid Powder (CAS 93957-53-0) DMSO_Stock Stock Solution (100% DMSO) Stock->DMSO_Stock Dissolve in Anhydrous DMSO Working_Sol Working Solution (Aqueous Buffer) DMSO_Stock->Working_Sol Dilute <1% v/v (Dropwise addition) Precipitate Precipitation (Failure Mode) DMSO_Stock->Precipitate Adding Water to Stock directly Hydrolysis Hydrolysis Product (Fluvastatin Acid) Working_Sol->Hydrolysis Time/pH > 7.4 Serum Esterases

Caption: Workflow for solubilizing this compound. Note the divergence into "Hydrolysis Product" if aqueous solutions are stored or exposed to esterases.

Part 5: Troubleshooting Guide (Q&A)

Q: I see a fine white precipitate immediately after adding the stock to my media. What went wrong? A: This is "shock precipitation." It occurs when the hydrophobic stock hits the aqueous buffer too quickly, creating local zones of high concentration.

  • Fix: Vortex the buffer while adding the DMSO stock dropwise. Ensure the DMSO stock is at room temperature, not cold, before mixing.

Q: Can I use Ethanol instead of DMSO? A: Yes, this compound is soluble in Ethanol. However, Ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time. DMSO is preferred for frozen stocks; Ethanol is acceptable for immediate use.

Q: I am running a 24-hour cell assay. Will the ester remain intact? A: Likely not. In media with 10% FBS at 37°C, significant hydrolysis will occur. You are likely measuring a mix of the Ester and the Free Acid.

  • Validation: To confirm, run a parallel HPLC/LC-MS check of the media at T=0 and T=24h. If the ester is critical, consider shorter incubation times (e.g., 4-6 hours).

Q: Is the Methyl Ester the same as "Fluvastatin Sodium"? A: No. Fluvastatin Sodium (CAS 93957-55-2) is the salt form used clinically. The Methyl Ester (CAS 93957-53-0) is a synthetic intermediate or prodrug. They have vastly different solubility profiles.[3] Ensure you have the correct CAS number for your application.

References

  • National Center for Biotechnology Information (PubChem). this compound (Compound Summary). Accessed February 10, 2026. [Link]

Sources

Technical Support Center: Fluvastatin Methyl Ester Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluvastatin Methyl Ester (FME) is a critical synthetic intermediate and a pharmacopeial impurity (often designated as Impurity F ) in the analysis of Fluvastatin Sodium. Unlike the salt form of the drug, the methyl ester is a neutral, lipophilic compound. Its stability profile is dominated by three primary degradation vectors: hydrolysis (reversion to the parent acid), lactonization (cyclization), and photo-isomerization (cis/trans flipping of the alkene).

This guide provides an autonomous technical framework for handling FME, ensuring the integrity of your reference standards and experimental data.

Module 1: Critical Storage Protocols (Solid State)

The stability of FME in its solid state is governed by moisture exclusion and temperature control. As an ester, it is inherently susceptible to hydrolytic cleavage if exposed to ambient humidity.

Storage Decision Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation kinetics (Arrhenius equation).
Atmosphere Inert Gas (N₂ or Ar) Prevents oxidative degradation of the indole moiety.
Container Amber Vial Blocks UV/Visible light to prevent E-to-Z isomerization.
Desiccant Required Scavenges residual moisture to prevent hydrolysis to Fluvastatin Acid.
Workflow: Receipt & Long-Term Storage

The following decision tree outlines the mandatory steps upon receiving an FME reference standard.

StorageProtocol Receipt Shipment Receipt (Ambient/Ice Pack) Inspect Visual Inspection (White to Off-white Powder) Receipt->Inspect Decision Immediate Use? Inspect->Decision Desiccate Place in Desiccator (Room Temp, 2 hrs) Decision->Desiccate No (Long Term) Weigh Weigh Aliquot (Low Humidity <40% RH) Decision->Weigh Yes Freeze Store at -20°C (Amber Vial) Desiccate->Freeze Purge Purge Headspace with Nitrogen Weigh->Purge Reseal Reseal & Return to -20°C Purge->Reseal

Figure 1: Logic flow for the receipt and storage of this compound to minimize hydrolytic and oxidative stress.

Module 2: Solution Stability & Chemistry

Once in solution, FME becomes significantly more reactive. The choice of solvent dictates the dominant degradation pathway.

Solvent Compatibility Guide
SolventStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Low risk if dry.Preferred for Stock Solutions. Store at -20°C.
Acetonitrile ⭐⭐⭐⭐ (Good)Low risk.Good for working standards. Avoid long-term storage.
Methanol ⭐⭐ (Fair/Poor)Transesterification & Hydrolysis.Avoid for Stock. Use only for immediate dilution/injection.
Water/Buffer ⭐ (Poor)Rapid Hydrolysis.Do not store. Prepare immediately before HPLC injection.
The "Protic Solvent" Trap

Researchers often use Methanol (MeOH) for statins. However, for esters , MeOH poses a dual threat:

  • Transesterification: While swapping a methyl group for a methyl group is invisible, it indicates the ester carbonyl is active. If Ethanol is present (e.g., non-HPLC grade solvent), you will form Fluvastatin Ethyl Ester.

  • Moisture Promotion: Methanol is hygroscopic. Absorbed water will rapidly hydrolyze FME to Fluvastatin Acid [1].

Module 3: Troubleshooting Degradation (HPLC Diagnostics)

When your chromatogram looks "wrong," use this diagnostic framework to identify the specific chemical failure.

Degradation Pathway Visualization

Understanding the chemical fate of FME is essential for interpreting HPLC data.

Degradation FME This compound (Parent) Acid Fluvastatin Acid (Hydrolysis Product) FME->Acid + H2O (Hydrolysis) pH > 7 or Acidic Lactone Fluvastatin Lactone (Cyclization Product) FME->Lactone Direct Cyclization (Rare, requires heat) Isomer Cis-Isomer (Photodegradant) FME->Isomer + UV Light (Isomerization) Acid->Lactone - H2O (Acidic pH) Equilibrium

Figure 2: Primary degradation pathways. Hydrolysis to the acid is the dominant pathway in aqueous organic mixtures.

Diagnostic FAQ: Reading the Chromatogram

Q1: I see a new peak eluting before my Methyl Ester. What is it?

  • Diagnosis: Likely Fluvastatin Acid (Hydrolysis).

  • Mechanism: In Reverse Phase Chromatography (RPC), the free acid is more polar than the ester and elutes earlier (lower Retention Time).

  • Root Cause: Moisture in your DMSO stock or using an old working solution in water/methanol.

Q2: I see a peak eluting after my Methyl Ester. What is it?

  • Diagnosis: Likely Fluvastatin Lactone .[1]

  • Mechanism: The lactone form closes the polar dihydroxy head group, making the molecule significantly more hydrophobic. It retains longest on C18 columns.

  • Root Cause: Low pH in the diluent or mobile phase can drive lactonization, though this is more common starting from the Acid form [2].

Q3: My main peak has "split" or has a shoulder.

  • Diagnosis: Geometric Isomerism (Cis/Trans) .

  • Mechanism: Exposure to light causes the C=C double bond to flip. The isomers often have very similar polarities and may co-elute or appear as a doublet.

  • Root Cause: Sample preparation was done under white light. Use amber glassware.

Module 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1.0 mg/mL)

Objective: Create a reference stock stable for 3-6 months.

  • Equilibration: Allow the FME vial to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Weigh ~10 mg of FME into an Amber volumetric flask.

    • Note: Avoid plastic weighing boats if possible; static can be an issue. Use glass or anti-static paper.

  • Solvent: Add Anhydrous DMSO to volume.

    • Critical: Do not use a "squirt bottle" of DMSO that has been sitting on a bench. Use a fresh bottle or one stored under septa.

  • Mixing: Vortex for 30 seconds. Sonication is generally not required and generates heat (risk of degradation).

  • Aliquot & Store: Divide into 100 µL aliquots in amber HPLC vials with PTFE-lined caps . Store at -20°C.

Protocol B: Working Standard for HPLC

Objective: Prepare a sample for immediate injection.

  • Thaw: Thaw one aliquot of Stock Solution (Protocol A).

  • Diluent Selection: Use Acetonitrile:Water (50:50) or mobile phase.

    • Warning: Avoid acidic diluents (e.g., 0.1% Formic Acid) if the sample will sit in the autosampler for >4 hours, as this accelerates hydrolysis/lactonization.

  • Dilution: Dilute to target concentration (e.g., 50 µg/mL).

  • Execution: Inject within 4 hours of preparation. Keep autosampler temperature at 4°C.

References

  • LGC Standards. (2023). This compound Reference Material Data Sheet. Retrieved from

  • Grabarkiewicz, T., et al. (2006).[2] DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Organic & Biomolecular Chemistry. Retrieved from

  • Sopyan, I., et al. (2018). Forced degradation study of statins: A review. International Journal of Applied Pharmaceutics. Retrieved from

  • PubChem. (2023). This compound Compound Summary. Retrieved from

Sources

Fluvastatin Process Optimization Hub: Hydrolysis of Methyl Ester to Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting & FAQs

Welcome to the Fluvastatin Process Optimization Hub. This guide is designed for process chemists and formulation scientists addressing the critical hydrolysis step of Fluvastatin Methyl Ester (FME) to Fluvastatin Sodium. Unlike standard saponifications, this reaction requires precise kinetic control to manage the equilibrium between the active hydroxy-acid form and the inactive lactone impurity, while simultaneously controlling diastereomeric purity.

Module 1: Core Reaction Protocol (SOP)

Objective: Convert this compound (FME) to Fluvastatin Sodium with <0.1% Lactone impurity and minimized anti-isomer content.

The "Sub-Stoichiometric" Strategy: Field experience suggests that using a slight deficit of base (0.95–0.98 eq) is superior to excess base. This kinetic control allows the faster-reacting syn-isomer (desired) to hydrolyze while leaving the slower anti-isomer (impurity) as the unreacted ester, which is then easily removed via organic extraction.

Optimized Workflow
ParameterRecommended ConditionTechnical Rationale
Solvent System Ethanol / Water (20:1 v/v)High alcohol ratio ensures FME solubility; water is kept low to prevent uncontrolled hydrolysis but sufficient for base solubility.
Reagent NaOH (0.95 – 0.98 eq)Critical: Prevents "over-hydrolysis" of the anti-isomer impurity.
Temperature 20°C – 25°CHigher temps (>40°C) accelerate degradation to the lactone and epimerization.
Reaction Time 3 – 5 HoursMonitor via HPLC until FME < 0.5%.
Workup pH Maintain pH 8.0 – 9.0Critical: pH < 8.0 catalyzes lactonization. pH > 11.0 risks degradation.
Step-by-Step Protocol
  • Dissolution: Charge this compound (1.0 eq) into Ethanol (10-20 volumes).

  • Hydrolysis: Add NaOH (0.97 eq) dissolved in minimal Water (0.5 volumes). Stir at 20°C.

  • Checkpoint: HPLC analysis. Stop when syn-FME is consumed. Ignore residual anti-FME.

  • Stripping: Evaporate Ethanol under reduced pressure (keep bath < 40°C).

  • Extraction (Purification): Re-dissolve residue in Water. Wash with MTBE (tert-Butyl methyl ether) .

    • Why? The unreacted anti-FME ester partitions into MTBE. The Fluvastatin Sodium stays in water.

  • Isolation: Lyophilize the aqueous phase or crystallize via Acetonitrile addition.

Module 2: Troubleshooting & FAQs
Q1: My final product has high levels of Fluvastatin Lactone (>0.3%). Why is the ring closing?

Diagnosis: This is almost exclusively a pH or temperature excursion issue during workup. The Mechanism: Fluvastatin exists in a pH-dependent equilibrium.[1] Under acidic conditions (pH < 4) or dehydrating conditions (high heat + vacuum), the thermodynamically stable form is the Lactone . Under basic conditions (pH > 8), the equilibrium shifts to the Open-Ring Hydroxy Acid (Salt) .

Corrective Actions:

  • Check Aqueous pH: Ensure the aqueous phase prior to lyophilization is pH 8.5–9.5. If it drops below 8, add dilute NaOH immediately.

  • Avoid Heat: Do not use high heat (>45°C) during solvent stripping.

  • Buffer Use: Consider using a volatile buffer (ammonium carbonate) if compatible with downstream steps, though NaOH is preferred for the sodium salt form.

Q2: I am seeing the anti-isomer impurity persist in the final sodium salt.

Diagnosis: You likely used excess NaOH (>1.0 eq) or ran the reaction too long. The Mechanism: The syn-ester (drug) hydrolyzes slightly faster than the anti-ester. If you use excess base, you force the hydrolysis of the anti-ester into the anti-acid salt, which is nearly impossible to separate from the syn-acid salt by crystallization. Corrective Action:

  • Reduce Base: Drop NaOH to 0.95 equivalents.

  • Wash Thoroughly: The MTBE wash step is non-negotiable. It physically removes the unreacted anti-ester.

Q3: The reaction is stalling at 90% conversion.

Diagnosis: Phase transfer limitation. Corrective Action:

  • Solvent Ratio: If using a biphasic system (not recommended), add a Phase Transfer Catalyst (PTC). However, in the Ethanol/Water monophasic system, increase the Ethanol volume. The Methyl Ester is lipophilic; if the water content is too high, the ester precipitates out of the reaction zone.

Module 3: Process Visualization
Diagram 1: The Equilibrium & Impurity Landscape

This diagram illustrates the critical reversible pathway between the Active Salt and the Impurity Lactone.

Fluvastatin_Pathways cluster_conditions Process Control Zone Ester This compound (Lipophilic Precursor) Salt Fluvastatin Sodium (Active Drug - Open Ring) Ester->Salt Hydrolysis (NaOH, EtOH/H2O) Target Reaction AntiEster Anti-Isomer Ester (Diastereomeric Impurity) Ester->AntiEster Isomerization (Strong Base/Heat) Lactone Fluvastatin Lactone (Major Impurity - Closed Ring) Salt->Lactone Acidic pH (<4) Dehydration High Temp Lactone->Salt Basic pH (>8) Re-Saponification AntiEster->Salt Over-Hydrolysis (Excess NaOH)

Figure 1: The pH-dependent equilibrium between Fluvastatin Sodium and Fluvastatin Lactone. Maintaining pH > 8 is critical to prevent the red dashed pathway.

Diagram 2: Optimized Purification Workflow

The logic flow for removing the anti-isomer using the sub-stoichiometric method.

Workflow Start Start: this compound (Contains ~1% Anti-Isomer) Step1 Add 0.97 eq NaOH Solvent: EtOH/H2O Start->Step1 Check Reaction Checkpoint: Is Syn-Ester Consumed? Step1->Check Check->Step1 No (Continue Stirring) Result1 Mixture Contains: 1. Fluvastatin Sodium (Syn) 2. Unreacted Anti-Ester Check->Result1 Yes Step2 Strip Ethanol Add Water Result1->Step2 Step3 Wash with MTBE (Organic Extraction) Step2->Step3 Sep Phase Separation Step3->Sep OrgPhase Organic Phase: Contains Anti-Ester Impurity (DISCARD) Sep->OrgPhase AqPhase Aqueous Phase: Contains Pure Fluvastatin Sodium Sep->AqPhase Final Lyophilization/Crystallization Final API AqPhase->Final

Figure 2: The "Sub-Stoichiometric" purification logic. By limiting NaOH, the anti-impurity remains an ester and is extracted into the organic waste layer.

References
  • US Patent 7,662,848 B2 . Process for the preparation of Fluvastatin Sodium salt. (2010). Describes the sub-stoichiometric hydrolysis method (0.90–0.99 eq NaOH) to selectively hydrolyze the syn-isomer and remove the anti-isomer via extraction.

  • European Patent EP 1 847 529 B1 . Process for the preparation of Fluvastatin Sodium salt. (2007). Details the solvent systems (Ethanol/Water) and temperature controls to minimize lactonization.

  • Kocijan, A., et al. (2005). Influence of pH on the stability of fluvastatin in aqueous solution. Validates the pH-dependent equilibrium between hydroxy-acid and lactone forms.[1][2][3] (Cited within context of polymorph preparation and stability).

  • Hu, T., et al. (2006). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Explains the thermodynamic instability of the lactone at basic pH.

Sources

Technical Support Center: Chiral Separation of Fluvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. Alex V. // Senior Application Scientist Ticket ID: FME-CHIRAL-001 Subject: Troubleshooting & Method Development for Fluvastatin Methyl Ester Enantioseparation

Executive Summary

This compound is a critical intermediate in the synthesis of Fluvastatin Sodium. Unlike the final drug substance (which is an ionic salt), the methyl ester is a neutral, lipophilic molecule. This fundamental difference dictates that Normal Phase (NP) or Polar Organic Mode (POM) chromatography are often superior to Reversed Phase (RP) methods due to solubility profiles and the avoidance of on-column hydrolysis.

This guide addresses the specific challenges of resolving the (3R, 5S) and (3S, 5R) enantiomers while maintaining diastereomeric purity (erythro vs. threo).

Part 1: Critical Troubleshooting (Q&A)
Category A: Resolution & Selectivity

Q: I am seeing four peaks instead of two. What is happening? A: You are likely observing the separation of both enantiomers and diastereomers. this compound possesses two chiral centers, theoretically allowing for four stereoisomers.[1]

  • The Target: The erythro pair (racemate of (3R, 5S) and (3S, 5R)).

  • The Impurity: The threo pair (diastereomers).

  • Solution:

    • Check your synthesis: If the threo content is high, the issue is upstream synthesis, not just chromatography.

    • Optimize Temperature: Lowering the column temperature (e.g., to 10°C or 15°C) often enhances the resolution between the diastereomeric pairs (erythro vs. threo) more than the enantiomeric pairs.

    • Switch Columns: If using Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), try Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The cellulose backbone often provides better diastereoselectivity for statin intermediates due to its distinct inclusion cavity shape [1].

Q: My enantiomers are co-eluting (Resolution < 1.5). How do I improve this without changing the column? A: If you are using a standard Hexane:IPA mobile phase, the alcohol modifier is the primary lever.

  • Action 1: Change the Alcohol. Switch from Isopropanol (IPA) to Ethanol (EtOH). Ethanol is a "sharper" modifier that can alter the solvation of the chiral selector, often changing the selectivity (

    
    ) slightly.
    
  • Action 2: Reduce Polarity. Decrease the alcohol percentage (e.g., from 10% to 5% or 2%). This increases retention (

    
    ) and allows more interaction time with the chiral stationary phase (CSP).
    
  • Action 3: Add a Basic Additive? Caution. While Fluvastatin Sodium requires acid/base control, the Methyl Ester is neutral. However, residual silanol activity on the silica support can cause tailing. Adding 0.1% Diethylamine (DEA) can mask these silanols and sharpen peaks, indirectly improving resolution (

    
    ).
    
Category B: Sample Stability & "Ghost" Peaks

Q: I see a new peak eluting at the void volume that grows over time. Is this column bleed? A: It is highly likely on-column hydrolysis .

  • Mechanism: this compound is susceptible to hydrolysis, converting back to Fluvastatin Acid, especially if your mobile phase contains water (RP mode) or alcohols with trace moisture. The acid is much more polar and will elute near the void volume in Normal Phase.

  • Diagnostic: Inject a sample of pure Fluvastatin Acid. If the retention time matches your "ghost peak," hydrolysis is confirmed.

  • Fix:

    • Use strictly anhydrous solvents (Hexane/Ethanol).

    • Avoid Reversed Phase (RP) methods if possible. If RP is required, keep the autosampler at 4°C and limit run times.

    • Store samples in non-protic solvents (e.g., pure Hexane or MTBE) until injection.

Category C: Detection Issues

Q: The baseline is drifting, and sensitivity is low at 254 nm. A: Fluvastatin derivatives have distinct absorption maxima.

  • Optimization: The indole ring system absorbs strongly at 305 nm and 235 nm . Switching to 305 nm often reduces baseline drift caused by mobile phase absorption (especially if using modifiers like TFA) while maintaining high sensitivity for the fluorophenyl-indole chromophore [2].

Part 2: Recommended Methodologies

The following protocols are designed for the Methyl Ester specifically.

Protocol A: Normal Phase (Gold Standard)

Best for: Maximum resolution, preparative scalability, and preventing hydrolysis.

ParameterSpecificationNotes
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Amylose columns (AD) usually show higher selectivity for the ester.
Mobile Phase n-Hexane : Ethanol (95 : 5 v/v) Ethanol often provides better peak shape than IPA for this specific ester.
Flow Rate 1.0 mL/minAdjust based on backpressure (< 80 bar).
Temperature 25°CLower to 15°C if resolution is marginal.
Detection UV @ 305 nmAlternate: 235 nm.[2]
Sample Diluent Mobile PhaseDo not dissolve in pure IPA if injection volume is large (solvent effects).
Protocol B: Polar Organic Mode (Alternative)

Best for: Solubility issues or LC-MS compatibility.

ParameterSpecificationNotes
Column Chiralpak AD-RH or IG Immobilized phases (IG) allow for wider solvent choices.
Mobile Phase Acetonitrile (100%) or Acetonitrile : Methanol (90 : 10) No water. Requires columns compatible with 100% organic solvent.
Flow Rate 0.5 - 0.8 mL/minLower flow due to higher viscosity of pure organics.
Detection UV @ 305 nmCompatible with MS (ESI+).
Part 3: Decision Logic & Mechanism
Method Development Decision Tree

Use this logic flow to select the correct starting conditions and troubleshoot failures.

MethodDevelopment Start Start: this compound Sample CheckSolubility Solubility Check: Soluble in Hexane? Start->CheckSolubility NP_Route Route A: Normal Phase (Hexane/EtOH) CheckSolubility->NP_Route Yes POM_Route Route B: Polar Organic Mode (100% ACN or MeOH) CheckSolubility->POM_Route No (Polar) SelectColumn Select Column: Screen AD-H and OD-H NP_Route->SelectColumn POM_Route->SelectColumn ResultCheck Check Resolution (Rs) SelectColumn->ResultCheck GoodRes Rs > 2.0 VALIDATED ResultCheck->GoodRes Separated PoorRes Rs < 1.5 (Partial Overlap) ResultCheck->PoorRes Co-elution GhostPeaks Issue: Ghost Peaks? (Hydrolysis) ResultCheck->GhostPeaks Extra Peaks Optimize Optimization Step: 1. Lower Temp (15°C) 2. Switch Alcohol (IPA <-> EtOH) PoorRes->Optimize Optimize->ResultCheck FixHydrolysis 1. Remove Water/MeOH 2. Use Anhydrous Solvents GhostPeaks->FixHydrolysis FixHydrolysis->SelectColumn

Caption: Decision matrix for selecting chromatographic modes and troubleshooting resolution or stability issues for this compound.

Part 4: Scientific Rationale (Expertise)

1. The "Ester" Factor: Most literature focuses on Fluvastatin Sodium (the salt). The salt requires buffered aqueous mobile phases (RP-HPLC) to maintain ionization and peak shape. However, the Methyl Ester is a neutral intermediate. Using aqueous RP-HPLC for the ester is risky because the ester bond is labile.

  • Insight: By using Normal Phase (Hexane/Alcohol), we eliminate water, preventing the hydrolysis of the ester to the acid (

    
    ). This ensures the integrity of the sample during the run [3].
    

2. Chiral Recognition Mechanism: The separation on polysaccharide columns (AD/OD) relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Interaction: The indole ring of Fluvastatin engages in

    
     stacking with the phenylcarbamate groups of the CSP.
    
  • Hydrogen Bonding: The hydroxyl groups on the heptenoic side chain (C3 and C5) form hydrogen bonds with the carbamate/ester linkages of the CSP.

  • Steric Fit: The bulky fluorophenyl group must fit into the "chiral grooves" of the amylose/cellulose polymer. The (3R, 5S) configuration fits differently than the (3S, 5R), leading to differential retention times [4].

References
  • BenchChem. (2025).[1][3][4] Technical Support Center: Chiral Resolution of Fluvastatin Enantiomers. Retrieved from

  • Völgyi, G., et al. (2020). Determination of Fluvastatin Enantiomers and the Racemate in Human Blood Plasma.[5] Journal of Chromatography B. Retrieved from

  • Phenomenex. (2023).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Scribd. (2024). HPLC Analysis of Fluvastatin: Method Development and Validation. Retrieved from

Sources

optimizing extraction of Fluvastatin Methyl Ester from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Extraction of Fluvastatin Methyl Ester (FME) from Biological Matrices

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Artifact vs. Analyte" Dilemma

Welcome to the technical guide for This compound (FME) bioanalysis. As a Senior Application Scientist, I must clarify a critical distinction before we begin. Unlike the parent drug Fluvastatin (which exists as a pharmacologically active hydroxy-acid), the Methyl Ester is typically encountered in two contexts:

  • As a Process Impurity: Monitoring trace levels in the drug substance.[1]

  • As a Prodrug/Metabolite: Investigating pharmacokinetics (PK).

The Core Challenge: The extraction of FME is a battle against instability and artifact formation .

  • Hydrolysis Risk: Plasma esterases will aggressively convert FME back to Fluvastatin Acid.

  • Methylation Risk (Artifacts): If you use methanol (MeOH) under acidic conditions during extraction, you may inadvertently convert the parent Fluvastatin Acid into the Methyl Ester, leading to false-positive high quantitation.

This guide provides a self-validating workflow to extract FME while preserving its integrity.

Module 1: Pre-Analytical Stability (The "Cold Chain" Rule)

Objective: Prevent enzymatic hydrolysis of the ester bond before extraction begins.

The Mechanism of Failure

Biological matrices (especially rodent plasma) contain high levels of carboxylesterases. These enzymes rapidly hydrolyze FME into Fluvastatin Acid.

Protocol: Stabilization Cocktail
  • Temperature: All sample handling must occur in an ice bath (

    
    ).
    
  • Inhibitor: Add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes immediately upon blood draw.

    • Recommendation:

      
       mg/mL NaF final concentration.
      
  • pH Adjustment: Acidify plasma immediately to pH

    
    . Esterases are less active at this pH, and FME is stable.
    
    • Reagent:

      
       Formic Acid (aqueous). Do NOT use acidic Methanol. 
      

Module 2: Extraction Methodologies

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for FME.

  • Why LLE? FME is significantly more lipophilic (LogP

    
     4.5) than Fluvastatin Acid. LLE allows us to use non-polar solvents that selectively extract the ester while leaving protein-bound interferences and some polar metabolites behind.
    
  • Why not PPT? Protein precipitation often requires high volumes of Acetonitrile or Methanol, which increases the risk of solvent-induced transesterification.

Optimized LLE Protocol
StepActionTechnical Rationale
1. Aliquot Transfer

stabilized plasma to a glass tube.
Plastic tubes may absorb lipophilic esters; glass minimizes non-specific binding.
2. IS Addition Add

Internal Standard (Fluvastatin-d6 Methyl Ester).
Use a deuterated analog of the ester, not the acid, to track hydrolysis.
3. Buffer Add

Ammonium Acetate (pH 4.5).
Maintains pH to suppress ionization of the acid and inhibit esterases.
4. Solvent Add

MTBE (Methyl tert-butyl ether) .
MTBE provides the highest recovery for statin esters while minimizing phospholipid co-extraction.
5. Extract Vortex (10 min)

Centrifuge (

, 10 min,

).
Vigorous mixing ensures partition; cold centrifugation prevents heating/hydrolysis.
6. Transfer Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.Prevents contamination from the aqueous phase.
7. Evaporate Dry under

at

.
Critical: Do not exceed

to prevent thermal degradation.
8. Reconstitute Dissolve in

Acetonitrile:Water (50:50) .
Avoid Methanol in reconstitution to prevent on-column methylation.

Module 3: Troubleshooting & FAQ

Q1: I am seeing FME in my "Blank" plasma samples spiked only with Fluvastatin Acid. Why?

Diagnosis: You are generating artifacts (In-situ Methylation). Root Cause: You likely used Methanol (MeOH) in your extraction or reconstitution solvent, combined with an acidic modifier (Formic Acid). The Fix:

  • Switch all solvents to Acetonitrile (ACN) .

  • If MeOH is required for chromatography, ensure the sample pH is neutral prior to injection, or use a column temperature

    
    .
    
Q2: My recovery of FME is low (< 50%), but Fluvastatin Acid levels are rising.

Diagnosis: Enzymatic Hydrolysis. Root Cause: The esterase activity was not quenched during the thawing or extraction process. The Fix:

  • Verify the addition of NaF/PMSF at the time of collection. Adding it after thawing is too late.

  • Perform the entire extraction at

    
     (cold room or ice bath).
    
Q3: Can I use SPE instead of LLE?

Answer: Yes, but with caution.

  • Cartridge: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Wash: Wash with

    
     MeOH in water.
    
  • Elution: Elute with ACN rather than acidic MeOH.

  • Note: SPE often yields cleaner extracts but requires more handling time, increasing the window for hydrolysis.

Module 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision paths for optimizing FME extraction, highlighting the "Danger Zones" for artifact formation.

FME_Extraction_Workflow cluster_0 Danger Zone Start Start: Biological Matrix (Plasma/Serum) Stab Stabilization Step Add NaF + Ice Bath Start->Stab Immediate Action Decision_Solvent Select Extraction Solvent Stab->Decision_Solvent Path_MeOH Methanol + Acid Decision_Solvent->Path_MeOH High Risk Path_MTBE MTBE (LLE) Decision_Solvent->Path_MTBE Recommended Artifact CRITICAL FAILURE In-situ Methylation (Acid -> Ester Artifact) Path_MeOH->Artifact Transesterification Recon Reconstitution (Acetonitrile:Water) Path_MTBE->Recon Evaporate N2 Success Successful Extraction High Recovery / No Hydrolysis LCMS LC-MS/MS Analysis Recon->LCMS LCMS->Success

Figure 1: Decision logic for this compound extraction. Note the critical "Danger Zone" where using acidic methanol can compromise data integrity.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Available at: [Link]

  • Di Pietro, G., et al. "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry."[3] Journal of Chromatography B. (2006). (Establishes LLE baseline for Fluvastatin). Available at: [Link]

  • Mulvana, D. "Critical topics in ensuring data integrity in bioanalysis: Stability." Bioanalysis. (2010).[4][5] (Reference for esterase inhibition strategies).

For further assistance, please contact the Applications Engineering team with your specific matrix details and current chromatograms.

Sources

Validation & Comparative

Technical Guide: Fluvastatin Methyl Ester in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluvastatin Methyl Ester vs. other statin esters in research Content Type: Publish Comparison Guide

Executive Summary: The Distinct Role of this compound

In the landscape of HMG-CoA reductase inhibitors, This compound (FME) occupies a unique niche. Unlike Simvastatin or Lovastatin, which are administered as inactive lactone prodrugs (cyclic esters), Fluvastatin is administered as the active hydroxy-acid salt (Fluvastatin Sodium).

Therefore, This compound is not a clinical drug substance ; it is a critical synthetic intermediate and a regulated process impurity (often designated as Impurity B).

For researchers, FME serves three primary "performance" functions:

  • Analytical Standard: Essential for validating purity in Fluvastatin Sodium manufacturing (ICH Q3A/B compliance).

  • Biophysical Probe: A lipophilic surrogate to study membrane intercalation without the charge repulsion of the acid form.

  • Synthetic Precursor: The final checkpoint in the "one-pot" synthesis of Fluvastatin before hydrolysis.

Comparative Technical Profile

The following analysis contrasts this compound with the "clinical" esters of other statins (Simvastatin/Lovastatin) and its own active salt form.

Table 1: Physicochemical Performance Matrix
FeatureThis compound Simvastatin (Lactone) Fluvastatin Sodium (Active Drug)
CAS Number 93957-53-079902-63-993957-54-1
Chemical Nature Methyl Ester (Linear)Lactone (Cyclic Ester)Sodium Salt (Hydroxy Acid)
Primary Role Impurity / IntermediateProdrug (Active after hydrolysis)Active Pharmaceutical Ingredient
Lipophilicity (LogP) ~4.5 (High)4.68 (High)~3.2 (Moderate/Amphiphilic)
Membrane Permeability High (Passive diffusion)High (Passive diffusion)Moderate (Requires transporters like OATP)
Hydrolytic Stability Low (Susceptible to base/esterase)Moderate (Stable in solid state)High (Stable in solid state)
Detection (UV) Max ~305 nm (Indole chromophore)Max ~238 nmMax ~305 nm
Performance Analysis: Why the Ester Matters
  • Permeability Modeling: While Fluvastatin Sodium relies on OATP transporters for hepatic uptake, FME diffuses passively due to the masked carboxyl group. Research utilizing FME in cell-free lipid bilayer systems (see Protocol 3) demonstrates deeper membrane insertion compared to the charged sodium salt, mimicking the behavior of highly lipophilic statins like Simvastatin.

  • Impurity "Performance": In HPLC profiling, FME is a critical "late-eluting" impurity. Its retention time is significantly longer than the active drug due to the methyl cap. Failure to resolve FME leads to overestimation of potency.

Synthetic Pathway & Impurity Logic

Fluvastatin synthesis is distinct from fungal-derived statins.[1] It is fully synthetic, often proceeding through a "one-pot" reduction of an ester intermediate.

Figure 1: The Critical Role of the Methyl Ester Intermediate This diagram illustrates the synthesis flow and where the Methyl Ester (Impurity B) originates.

FluvastatinSynthesis Aldehyde Fluorophenyl Indole Aldehyde FME This compound (Intermediate / Impurity B) [Lipophilic] Aldehyde->FME Aldol Condensation + Reduction Acetoacetate Acetoacetate Reagent Acetoacetate->FME SubGraph_Reaction Condensation Reaction Hydrolysis NaOH Hydrolysis (Saponification) FME->Hydrolysis Primary Pathway Impurity Residual Impurity B (Unreacted Ester) FME->Impurity Incomplete Hydrolysis FluvaNa Fluvastatin Sodium (Final API) [Hydrophilic] Hydrolysis->FluvaNa Yield >90% Impurity->FluvaNa Contamination

Caption: Synthesis pathway showing this compound as the obligate precursor to the active drug. Incomplete hydrolysis results in Impurity B contamination.

Experimental Protocols

These protocols are designed for researchers validating FME as a standard or using it as a chemical probe.

Protocol 1: High-Resolution Impurity Profiling (HPLC)

Objective: To separate this compound (Impurity B) from Fluvastatin Sodium and other degradants.

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    • 0-5 min: 65% A / 35% B (Isocratic hold for polar degradants).

    • 5-20 min: Linear gradient to 10% A / 90% B (Elution of FME).

    • 20-25 min: Hold 10% A / 90% B.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 305 nm (Specific to the indole ring; avoids interference from non-indole solvents).

  • Performance Criteria:

    • Relative Retention Time (RRT): Fluvastatin Sodium ~1.0; this compound ~1.8–2.0.

    • Resolution (Rs): > 2.0 between Fluvastatin and FME.

Protocol 2: Enzymatic Hydrolysis Assay (In Vitro)

Objective: To demonstrate the conversion of the "research ester" to the "active drug" in biological media (simulating prodrug activation).

  • Preparation: Dissolve FME in DMSO to create a 10 mM stock.

  • Media: Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing Pig Liver Esterase (PLE) at 10 units/mL.

  • Incubation: Spike FME stock into Media (final conc. 10 µM). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60 min.

  • Quenching: Add 100 µL cold Acetonitrile (stops enzyme, precipitates protein).

  • Analysis: Centrifuge and inject supernatant into HPLC (Protocol 1).

  • Result: Quantify the disappearance of the FME peak (RRT ~1.9) and appearance of the Fluvastatin Acid peak (RRT ~1.0).

Decision Logic: Statin Ester Selection

When designing experiments, selecting the correct ester form is crucial for data integrity.

Figure 2: Researcher's Decision Matrix Use this logic flow to determine if this compound is the correct tool for your study.

StatinSelection Start Select Experimental Goal Q1 Are you studying Clinical Efficacy? Start->Q1 Q2 Are you profiling Manufacturing Impurities? Q1->Q2 No Res1 Use Fluvastatin Sodium (Active Salt) Q1->Res1 Active Drug Res2 Use Simvastatin (Lactone Prodrug) Q1->Res2 Prodrug Q3 Are you studying Membrane Biophysics? Q2->Q3 No Res3 Use this compound (Impurity Standard) Q2->Res3 Yes (Impurity B) Q3->Res1 No (Control) Res4 Use this compound (Lipophilic Probe) Q3->Res4 Yes

Caption: Decision tree for selecting the appropriate statin form based on research intent (Clinical vs. Analytical vs. Biophysical).

References
  • European Pharmacopoeia (Ph. Eur.).

  • Tanaka, K. et al. (2001). "Effects of fluvastatin and its major metabolites on low-density lipoprotein oxidation and cholesterol esterification in macrophages."[3][4] Japanese Journal of Pharmacology.

  • PubChem.this compound Compound Summary (CID 10855845).

  • Lindahl, A. et al. (2004). "Membrane permeability of statins: The role of passive diffusion vs active transport." Pharmaceutical Research.

  • Jahani, R. et al. (2019). "Separation and quantification of statins and their impurities: A comprehensive review.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Fluvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality in Fluvastatin Therapy

Fluvastatin, a synthetic lipid-lowering agent, is a member of the statin class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Structurally, fluvastatin possesses two chiral centers, giving rise to four possible stereoisomers.[2][3] It is marketed as a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers. However, the therapeutic efficacy, specifically the inhibition of HMG-CoA reductase, resides almost exclusively in the (+)-3R,5S enantiomer. The other enantiomers may have different pharmacological or toxicological profiles.[2][4] This enantiospecific activity underscores the absolute necessity for robust and reliable analytical methods to determine the enantiomeric purity of Fluvastatin and its derivatives, such as the methyl ester, a common intermediate or reference standard in pharmaceutical development.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of Fluvastatin Methyl Ester. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of their performance based on experimental data.

Comparative Analysis of Analytical Methodologies

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, presents a significant analytical challenge.[5] The most prevalent strategies involve creating a chiral environment that allows for diastereomeric interactions, leading to differential retention or migration. This is typically achieved using chiral stationary phases (CSPs) in chromatography or chiral selectors in capillary electrophoresis.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted technique for enantiomeric purity assessment in the pharmaceutical industry due to its robustness, transferability, and wide availability of CSPs.[5][6] The direct approach, utilizing a CSP, is the most common strategy.[6]

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad range of chiral compounds, including statins.[4][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. The differing spatial arrangements of the enantiomers lead to variations in the strength of these interactions, resulting in different retention times.

Experimental Workflow for Chiral HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis s_prep Prepare this compound in mobile phase diluent injector Autosampler/Manual Injector s_prep->injector mp_prep Prepare Mobile Phase (e.g., n-Hexane/Ethanol/TFA) degas Degas Mobile Phase mp_prep->degas pump Isocratic Pump degas->pump pump->injector column Chiral Stationary Phase Column (e.g., Chiralpak AD-H) injector->column detector UV Detector (λ = 246 nm) column->detector data_acq Chromatogram Acquisition detector->data_acq integration Peak Integration data_acq->integration purity_calc Calculate Enantiomeric Purity (% Area) integration->purity_calc

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 246 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Performance Characteristics:

ParameterTypical ValueRationale
Resolution (Rs) > 2.5A resolution of greater than 1.5 is generally considered baseline separation. A value >2.5 ensures robust quantification, even with minor shifts in retention time.[5]
Analysis Time ~ 8 minutesThis allows for high-throughput analysis, which is crucial in a drug development setting.[5]
Limit of Quantification (LOQ) 0.60 µg/mL for the minor enantiomerA low LOQ is essential for accurately quantifying the enantiomeric impurity at low levels, as required by regulatory agencies.[5]

Causality Behind Experimental Choices:

  • Mobile Phase Composition: The ratio of the non-polar (n-hexane) and polar (ethanol) components is critical for achieving optimal selectivity and retention. Trifluoroacetic acid is often added as a modifier to improve peak shape and resolution by interacting with the analyte and the stationary phase.[5]

  • Column Temperature: Maintaining a constant and slightly elevated temperature can improve peak symmetry and reduce viscosity, leading to better efficiency.[5]

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages, including faster analysis times, reduced solvent consumption, and lower back pressures.[6][8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[7]

Mechanism of Separation: The separation mechanism in chiral SFC is analogous to normal-phase HPLC, relying on the differential interactions between the enantiomers and a chiral stationary phase.[9] The use of supercritical CO2 as the mobile phase provides unique properties, such as low viscosity and high diffusivity, which contribute to higher efficiency and faster separations.[8]

Experimental Workflow for Chiral SFC Analysis of this compound

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_analysis Data Acquisition & Analysis s_prep Prepare this compound in co-solvent injector Autosampler s_prep->injector co_solvent Prepare Co-solvent (e.g., Methanol) co_solvent_pump Co-solvent Pump co_solvent->co_solvent_pump co2_pump CO2 Pump mixer Mixer co2_pump->mixer co_solvent_pump->mixer mixer->injector column Chiral Stationary Phase Column injector->column detector UV Detector column->detector bpr Back Pressure Regulator detector->bpr data_acq Chromatogram Acquisition detector->data_acq integration Peak Integration data_acq->integration purity_calc Calculate Enantiomeric Purity integration->purity_calc

Caption: Workflow for Chiral SFC Analysis.

Conceptual Protocol: Chiral SFC Method for this compound

  • Instrumentation: A dedicated SFC system is required.

  • Column: A polysaccharide-based chiral stationary phase compatible with SFC.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol).

  • Back Pressure: Typically maintained between 100 and 200 bar.

  • Temperature: Controlled, often between 30-40°C.

  • Detection: UV detector.

Performance Advantages:

ParameterComparison to HPLCRationale
Analysis Time Significantly shorterThe low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a proportional increase in back pressure, leading to faster separations.[6]
Solvent Consumption Drastically reducedThe primary mobile phase component is CO2, which is recycled, making SFC a "greener" technique.[8]
Selectivity Can be complementary to HPLCThe unique properties of the supercritical fluid can sometimes lead to different elution orders and improved resolution compared to HPLC.[6]
Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[10] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[10]

Mechanism of Separation: In the presence of a chiral selector, such as a cyclodextrin, the enantiomers form transient diastereomeric complexes with different formation constants.[10] This difference in complexation leads to different effective mobilities and, consequently, separation.

Experimental Workflow for Chiral CE Analysis of this compound

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_analysis Data Acquisition & Analysis s_prep Dissolve this compound in BGE injection Hydrodynamic/Electrokinetic Injection s_prep->injection bge_prep Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., HP-β-CD) capillary Fused Silica Capillary bge_prep->capillary detector UV Detector capillary->detector injection->capillary power_supply High Voltage Power Supply power_supply->capillary data_acq Electropherogram Acquisition detector->data_acq integration Peak Integration data_acq->integration purity_calc Calculate Enantiomeric Purity integration->purity_calc

Caption: Workflow for Chiral CE Analysis.

Detailed Protocol: Chiral CE Method for Fluvastatin

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused silica capillary.[11]

  • Background Electrolyte (BGE): 100 mM Borate solution containing 30 mg/mL of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD).[11]

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Temperature: Controlled, for example, at 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection.

Performance Characteristics:

ParameterTypical ValueRationale
Efficiency (Plate Count) Very high (>100,000)The absence of a packed bed in the capillary leads to very high separation efficiencies and sharp peaks.
Sample Consumption Nanoliter rangeCE requires minimal sample and reagent volumes, making it a cost-effective and "green" technique.[12]
Limit of Detection (LOD) 1.5 µg/mLDemonstrates good sensitivity for impurity analysis.[11]
Repeatability (CV) < 1%Indicates high precision of the method.[11]

Comparative Summary of Techniques

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidDifferential migration due to diastereomeric complexation
Primary Advantage Robust, widely used, established methodsFast, "green," reduced solvent costHigh efficiency, low sample/reagent consumption
Primary Disadvantage Higher solvent consumption and costRequires specialized instrumentationCan be less robust for complex matrices
Typical Analysis Time 5-15 minutes1-5 minutes5-20 minutes
Solvent Usage HighVery LowExtremely Low
Best Suited For Routine QC, method developmentHigh-throughput screening, preparative separationsOrthogonal method validation, limited sample amounts

Conclusion and Recommendations

The choice of the optimal analytical technique for assessing the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC remains the workhorse for most quality control and routine analysis applications due to its proven robustness and the wealth of available methods and expertise.

  • Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative applications, where its speed and reduced environmental impact are significant advantages.

  • Chiral CE offers unparalleled efficiency and is an excellent choice for orthogonal method validation or when sample quantities are limited.

For a comprehensive and self-validating approach, it is recommended to develop a primary chiral HPLC method for routine analysis and a secondary, orthogonal method, such as chiral CE, for confirmation and validation purposes. This ensures the highest level of confidence in the enantiomeric purity assessment of this compound, a critical parameter for ensuring the safety and efficacy of the final drug product.

References

  • Hamache, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 121-125.
  • Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. Available at: [Link]

  • El-Gindy, A., et al. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26. Available at: [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 884-895.
  • Reddy, P. B., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 693-698.
  • Kim, J. Y., et al. (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Archives of Pharmacal Research, 31(8), 1066-1072. Available at: [Link]

  • Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. Available at: [Link]

  • Dvorak, Z., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE, 10(9), e0137963. Available at: [Link]

  • Vanhoenacker, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Acmec. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Acmec. Available at: [Link]

  • Pescina, S., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2327. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

  • El-Gindy, A., et al. (2011). A validated capillary electrophoresis method for simultaneous determination of ezetimibe and atorvastatin in pharmaceutical formulations. Saudi Pharmaceutical Journal, 19(4), 227-234. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, September 25). Assigning stereochemistry (R/S) to chiral carbons in Lovastatin | Organic chemistry tutorial [Video]. YouTube. Available at: [Link]

  • Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Patel, D., et al. (2017). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 9(1), 33-39. Available at: [Link]

  • Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319. Available at: [Link]

  • Tőtős, R., et al. (2023). Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. Symmetry, 15(12), 2265. Available at: [Link]

  • Santos, J. R., et al. (2001). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 347-352. Available at: [Link]

  • Dvorak, Z., et al. (2015). Chemical structures of enantiopure forms of statins. Four individual... [Image]. ResearchGate. Available at: [Link]

  • El-Gindy, A., et al. (2011). A validated capillary electrophoresis method for simultaneous determination of ezetimibe and atorvastatin in pharmaceutical formulations. Saudi Pharmaceutical Journal, 19(4), 227-234. Available at: [Link]

  • Sankar, G. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Journal of Chemical and Pharmaceutical Research, 9(1), 224-230.
  • Jarmużek, D., et al. (2019). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Photochemical & Photobiological Sciences, 18(1), 165-176. Available at: [Link]

  • Dvorak, Z., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE, 10(9), e0137963. Available at: [Link]

  • Agbaba, D., et al. (2004). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. Journal of the Serbian Chemical Society, 69(11), 939-947. Available at: [Link]

Sources

Fluvastatin Methyl Ester as a reference standard for impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the impurity profiling of HMG-CoA reductase inhibitors, Fluvastatin Methyl Ester (CAS 93957-53-0) occupies a critical yet often misunderstood niche. Unlike the Fluvastatin Lactone , which is a well-documented degradant formed via intramolecular cyclization, the Methyl Ester is frequently an analytical artifact —a "ghost" impurity generated in situ during sample preparation or storage when methanol is employed as a solvent.

This guide objectively compares this compound against other primary reference standards, establishing its role in validating stability-indicating methods and preventing false-positive OOS (Out of Specification) results.

Technical Profile & Formation Mechanism

Chemical Identity
  • Chemical Name: Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate[1]

  • CAS Number: 93957-53-0 (Racemate/Isomer specific variants exist)

  • Molecular Formula: C₂₅H₂₈FNO₄[2]

  • Molecular Weight: 425.49 g/mol

The "Methanol Artifact" Mechanism

Fluvastatin Sodium is an unstable salt that readily converts to its acid form in low pH environments. In the presence of methanol (common in HPLC diluents), the acid undergoes Fischer esterification, forming the Methyl Ester. Concurrently, the acid can dehydrate to form the Lactone.

Expert Insight: If your chromatogram shows a rising peak at RRT ~1.5–2.0 during a sequence run in methanol-based diluents, it is likely the Methyl Ester artifact, not a process impurity.

Fluvastatin_Degradation API Fluvastatin Sodium (API) Acid Fluvastatin Acid (Intermediate) API->Acid Acidic pH / Hydrolysis Lactone Fluvastatin Lactone (Major Degradant) Acid->Lactone Dehydration (Intramolecular Cyclization) MethylEster This compound (Artifact/Impurity) Acid->MethylEster Fischer Esterification Methanol Methanol (Diluent) Methanol->MethylEster + MeOH

Figure 1: Competitive degradation pathways of Fluvastatin. The Methyl Ester pathway is driven by the presence of Methanol in the analytical matrix.

Comparative Analysis: Reference Standards

The following table contrasts the Methyl Ester with other critical reference standards used in Fluvastatin impurity profiling.

FeatureThis compound Fluvastatin Lactone Fluvastatin tert-Butyl Ester Fluvastatin Sodium (API)
CAS Number 93957-53-094061-83-3129332-29-293957-55-2
Primary Origin Analytical Artifact / Process IntermediateDegradation (Heat/Acid/Light)Synthesis Intermediate (Protected form)Active Ingredient
Polarity Non-polar (Neutral)Non-polar (Neutral)Highly Non-polarPolar (Ionic)
HPLC Elution Late Eluter (After API)Late Eluter (After API)Very Late EluterEarly Eluter
UV Max ~305 nm~305 nm~305 nm~305 nm
Key Risk False positive in MeOH diluentsMajor stability indicatorCarryover from synthesisN/A
Data Interpretation[3][4][5][6][7][8][9]
  • Retention Time (RT): In reverse-phase C18 chromatography (pH 3.0), the elution order is typically: API < Methyl Ester ≈ Lactone < tert-Butyl Ester .

  • Response Factor (RRF): The chromophore (fluorophenyl-indole) remains intact across these variants. The RRF for the Methyl Ester is typically close to 1.0 relative to the API, but should be experimentally determined for strict quantification.

Validated Experimental Protocol

To accurately profile these impurities without inducing artifact formation, the following "Self-Validating" protocol is recommended.

"Artifact-Free" Sample Preparation

Objective: Prevent in situ methylation of Fluvastatin during analysis.

  • Diluent Selection: Use Acetonitrile:Water (50:50) or Buffer:Acetonitrile .

    • Critical: Avoid Methanol in the sample solvent.

  • Buffer Preparation: 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

  • Stock Solution: Dissolve 25 mg Fluvastatin Sodium in 25 mL diluent.

  • Spiking: For system suitability, spike with known concentrations (0.1%) of Methyl Ester and Lactone standards to confirm resolution.

HPLC Operating Conditions

This method ensures separation of the acid (API) from its neutral esters and lactones.

  • Column: C18 End-capped (e.g., Hypersil ODS or Zorbax Eclipse), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 65% A / 35% B

    • T=15 min: 30% A / 70% B (Elutes Esters/Lactones)

    • T=20 min: 30% A / 70% B

    • T=21 min: 65% A / 35% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 305 nm (Specific for the indole pharmacophore) or 235 nm.

  • Temperature: 25°C.

Analytical Logic Workflow

The following decision tree illustrates how to distinguish a real impurity from a method artifact.

Analytical_Workflow Start Unknown Peak Detected (RRT > 1.0) CheckDiluent Is Sample Diluent Methanol-based? Start->CheckDiluent Retest Retest with Acetonitrile Diluent CheckDiluent->Retest Yes RealImpurity True Process Impurity (Quantify vs Standard) CheckDiluent->RealImpurity No Compare Does Peak Persist? Retest->Compare Artifact Artifact Confirmed (Methyl Ester formed in situ) Compare->Artifact No (Peak Disappears) Compare->RealImpurity Yes (Peak Remains)

Figure 2: Logic flow for distinguishing this compound artifacts from genuine process impurities.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Fluvastatin Sodium Monograph. Strasbourg: Council of Europe.

  • Veeprho Laboratories . This compound Reference Standard Data. Veeprho.com.

  • National Institutes of Health (NIH) . Fluvastatin - PubChem Compound Summary. PubChem.

  • Sopyan, I., et al. (2018).[5] Forced degradation study of statins: A review. ResearchGate.

  • LGC Standards . This compound Impurity Product Sheet. LGC Standards.

Sources

In Vitro Metabolic Profiling: Fluvastatin vs. Fluvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the in vitro metabolic fate of Fluvastatin (the active HMG-CoA reductase inhibitor) and its Methyl Ester derivative (a synthetic intermediate and potential prodrug surrogate).[1][2]

In drug development, distinguishing between hydrolytic clearance (ester cleavage) and oxidative clearance (CYP-mediated functionalization) is critical.[1][2] While Fluvastatin is administered as the sodium salt (active acid form), the methyl ester represents a highly lipophilic precursor often encountered during synthesis or evaluated for prodrug potential. This guide details the experimental protocols to differentiate their metabolic pathways, stability profiles, and enzyme kinetics.

Key Mechanistic Distinction[1][2][3]
  • Fluvastatin Methyl Ester: Subject to rapid Phase I Hydrolysis mediated by Carboxylesterases (CES) and plasma esterases.[1] It functions as a substrate for bioactivation.

  • Fluvastatin (Acid): Subject to Phase I Oxidation mediated primarily by Cytochrome P450 2C9 (CYP2C9).[1][2] It is the terminal active pharmacophore before biliary excretion.

Chemical & Physicochemical Comparison

Understanding the structural differences is the first step in designing the incubation media. The methyl ester is significantly more lipophilic, requiring careful handling of organic solvent concentrations (e.g., DMSO) in in vitro assays to prevent precipitation.

FeatureFluvastatin (Sodium Salt)This compound
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Prodrug
Pharmacophore 3,5-dihydroxyhept-6-enoic acidMethyl 3,5-dihydroxyhept-6-enoate
LogP (Lipophilicity) ~3.2 (Moderate)> 4.5 (High)
Solubility Soluble in water/bufferPoorly water-soluble; requires DMSO
Primary Metabolic Route CYP450 Oxidation (Liver)Hydrolysis (Plasma/Liver/Intestine)
Key Enzymes CYP2C9 (75%), CYP2C8, CYP3A4CES1, CES2, Paraoxonase

Metabolic Pathways & Mechanism[1][2]

The metabolic divergence dictates the choice of biological matrix. The ester requires matrices rich in hydrolases (S9 fraction, Plasma), while the acid requires NADPH-supplemented microsomes.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the sequential metabolism: rapid hydrolysis of the ester followed by oxidative clearance of the parent acid.

MetabolicPathway Ester This compound (Lipophilic Precursor) Acid Fluvastatin (Acid) (Active Drug) Ester->Acid Hydrolysis (CES1, CES2, Plasma Esterases) Metabolites Hydroxylated Metabolites (5-OH, 6-OH, N-desisopropyl) Acid->Metabolites Oxidation (CYP2C9 + NADPH) Bile Biliary Excretion Acid->Bile Direct Elimination Metabolites->Bile Elimination

Figure 1: Sequential metabolic pathway showing the bioactivation of the methyl ester and subsequent oxidative clearance of Fluvastatin.[1][2]

Experimental Protocols

To accurately compare these compounds, two distinct assay conditions are required. The Hydrolytic Stability Assay (for the ester) does not require NADPH, whereas the Oxidative Stability Assay (for the acid) is strictly NADPH-dependent.

Protocol A: Hydrolytic Stability (this compound)

Objective: Determine the half-life (


) of ester cleavage.[1][2]
System:  Human Plasma or Liver Microsomes (without NADPH).[1]
  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Matrix Thawing: Thaw pooled Human Plasma or Human Liver Microsomes (HLM) on ice.[1]

  • Pre-Incubation: Dilute matrix to 1 mg/mL protein (HLM) or use 100% plasma.[1] Pre-warm to 37°C for 5 minutes.

  • Initiation: Spike the ester stock into the matrix (Final concentration: 1 µM; Final DMSO < 0.1%).

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Fluvastatin-d6).

    • Note: Acidify the quench solution (0.1% Formic Acid) to stabilize the formed acid.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition for both the Ester and the Acid.

Protocol B: Oxidative Stability (Fluvastatin Acid)

Objective: Determine Intrinsic Clearance (


) via CYP2C9.[1][2]
System:  Human Liver Microsomes (HLM) + NADPH Regenerating System.[1]
  • Preparation: Prepare a 10 mM stock of Fluvastatin Sodium in water/methanol.

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL).[1][2]

  • Cofactor Addition: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Initiation: Add Fluvastatin (Final concentration: 1 µM).

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Transfer to ice-cold ACN + Internal Standard.

  • Analysis: LC-MS/MS monitoring for parent depletion and formation of 5-OH/6-OH metabolites.

Workflow Diagram (DOT Visualization)

Workflow cluster_0 Protocol A: Ester Hydrolysis cluster_1 Protocol B: Acid Oxidation Step1 Matrix: Plasma or HLM (No NADPH) Step2 Spike Methyl Ester (1 µM) Step3 Rapid Sampling (0-60 min) Analysis LC-MS/MS Analysis (Monitor Parent Depletion & Product Formation) Step3->Analysis Step4 Matrix: HLM + NADPH (Cofactor Required) Step5 Spike Fluvastatin (1 µM) Step6 Extended Sampling (0-60 min) Step6->Analysis

Figure 2: Parallel experimental workflows for isolating hydrolytic vs. oxidative clearance mechanisms.

Comparative Performance Data

The following table summarizes representative kinetic parameters expected when comparing these two species.

ParameterThis compoundFluvastatin (Acid)
Metabolic Stability (

)
< 15 min (Rapid)~ 45 - 90 min (Moderate)
Primary Clearance Mechanism Hydrolysis (Esterase-mediated)Oxidation (CYP-mediated)
Effect of NADPH Omission Degradation continues (Esterases active)Degradation stops (CYP inactive)
Effect of BNPP (Esterase Inhibitor) Stability significantly increasedNo significant effect
Major Product Detected Fluvastatin (Acid)5-OH / 6-OH Fluvastatin
Relevant Enzyme Systems CES1 (Liver), CES2 (Intestine)CYP2C9 (Liver)
Data Interpretation Guide
  • Rapid Disappearance of Ester: If the Methyl Ester disappears rapidly in Plasma but is stable in Buffer, this confirms enzymatic hydrolysis rather than chemical instability.

  • Formation of Parent: The molar appearance of Fluvastatin Acid should stoichiometrically match the disappearance of the Methyl Ester (corrected for molecular weight).

  • CYP2C9 Dependency: Fluvastatin (Acid) clearance should be inhibited by Sulfaphenazole (a specific CYP2C9 inhibitor), whereas the Methyl Ester hydrolysis will be insensitive to Sulfaphenazole but sensitive to BNPP (Bis-nitrophenyl phosphate).[1][2]

References

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 263-281.[1][2]

  • Fischer, V., et al. (1999). The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions.[1][2] Drug Metabolism and Disposition, 27(3), 410-416.[1][2]

  • Imai, T., et al. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185.[1][2]

  • Tang, B. K., & Kalow, W. (1995). Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. European Journal of Clinical Pharmacology, 47(5), 449-451.[1][2] (Provides mechanistic context for statin ester hydrolysis).

Sources

A Comparative Guide to the Validation of Fluvastatin Methyl Ester as a Prodrug for Fluvastatin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate Fluvastatin Methyl Ester as a viable prodrug for its parent compound, Fluvastatin. We will delve into the scientific rationale, experimental design, and data interpretation necessary to establish the prodrug concept, moving from fundamental physicochemical comparisons to complex in vivo evaluations.

Introduction: The Rationale for a Fluvastatin Prodrug

Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] While effective, Fluvastatin's therapeutic profile could potentially be enhanced through a prodrug strategy. Prodrugs are inactive precursors that are converted into the active drug within the body.[5] This approach can be leveraged to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability.[5]

Esterification of a carboxylic acid moiety is a common and effective prodrug strategy.[5][6] By converting the carboxylic acid of Fluvastatin to its methyl ester, we hypothesize an increase in lipophilicity. This could potentially lead to enhanced membrane permeability and absorption, with subsequent hydrolysis by ubiquitous esterases in the body to release the active Fluvastatin.[5][7]

This guide will compare Fluvastatin and its methyl ester across a series of critical experimental evaluations to validate this hypothesis.

Physicochemical Characterization: Foundational Comparisons

The initial step in validating a prodrug is to compare its fundamental physicochemical properties with the parent drug. These properties govern the compound's behavior in biological systems.

PropertyFluvastatinThis compoundRationale for Comparison
Molecular Weight ( g/mol ) 411.47425.49Understanding the basic molecular difference.
LogP (Octanol/Water) ~2.4Expected > 2.4A higher LogP for the ester would indicate increased lipophilicity, which is key for passive diffusion across cell membranes.[8]
Aqueous Solubility Moderately SolubleExpected Lower SolubilityIncreased lipophilicity often corresponds to decreased aqueous solubility. This is a critical parameter for formulation development.
pKa ~4.5 (Carboxylic Acid)Not ApplicableThe esterification removes the ionizable carboxylic acid group, which will significantly impact its pH-dependent solubility and interaction with transporters.

Experimental Protocol: LogP and Solubility Determination

A detailed, step-by-step methodology for these determinations is crucial for reproducible results.

Protocol 1: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: Prepare a standard solution of each compound (Fluvastatin and this compound) in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube.

  • Equilibration: Shake the tubes at a constant temperature for 24 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the tubes to ensure clear separation of the octanol and water phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[9][10]

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Evaluation: The Crucial Conversion Step

The central tenet of the prodrug strategy is its conversion to the active form. For this compound, this involves hydrolysis by esterases.

It is essential to first assess the chemical stability of the ester prodrug at different pH values to distinguish between chemical and enzymatic hydrolysis.

Experimental Protocol: pH-Dependent Stability

Protocol 2: Chemical Hydrolysis Rate Determination

  • Buffer Preparation: Prepare a series of buffers with pH values mimicking physiological conditions (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood).

  • Incubation: Add a known concentration of this compound to each buffer and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation.

  • Analysis: Immediately quench any reaction and analyze the samples by a validated HPLC method to quantify the remaining this compound and the formation of Fluvastatin.[9][11]

  • Data Analysis: Plot the concentration of the prodrug over time to determine the rate of chemical hydrolysis at each pH.

The conversion of the prodrug by esterases is the critical activation step. This is typically evaluated using liver microsomes, which are rich in metabolic enzymes, including esterases.[12]

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

Protocol 3: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, NADPH (a cofactor for many metabolic enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the microsomes and NADPH at 37°C to allow for temperature equilibration.

  • Initiation: Initiate the reaction by adding this compound to the pre-warmed mixture.

  • Time-Course Sampling: At specific time points, remove aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of the metabolite (Fluvastatin). LC-MS/MS provides the necessary sensitivity and specificity for this analysis.[13][14]

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the prodrug. A rapid conversion to Fluvastatin would be a positive indicator.

G cluster_0 In Vitro Prodrug Activation Fluvastatin_Methyl_Ester This compound (Prodrug) Liver_Microsomes Liver Microsomes (Source of Esterases) Fluvastatin Fluvastatin (Active Drug)

Cellular Permeability: Crossing the Intestinal Barrier

A key advantage of a more lipophilic prodrug is potentially enhanced permeability across the intestinal epithelium. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.[13][15][16]

Experimental Protocol: Caco-2 Permeability Assay

Protocol 4: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[15]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[16]

  • Permeability Assessment (A to B): Add the test compound (Fluvastatin or this compound) to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. This simulates absorption from the gut into the bloodstream.[15]

  • Permeability Assessment (B to A): In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side. This helps to identify if the compound is a substrate for efflux transporters.[15]

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.[13]

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value for both directions. A higher Papp (A to B) for this compound compared to Fluvastatin would support the hypothesis of enhanced absorption. An efflux ratio (Papp (B to A) / Papp (A to B)) greater than 2 suggests the involvement of active efflux.[15]

G

In Vivo Pharmacokinetic Comparison: The Definitive Test

The ultimate validation of a prodrug strategy lies in its in vivo performance. A comparative pharmacokinetic study in an appropriate animal model is essential.[17]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

Protocol 5: Comparative Pharmacokinetics in a Rodent Model

  • Animal Model: Use male Sprague-Dawley rats, a common model for pharmacokinetic studies.

  • Dosing: Administer equimolar doses of Fluvastatin and this compound orally to two groups of rats. A third group should receive an intravenous dose of Fluvastatin to determine its absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Fluvastatin and this compound in plasma.[14]

  • Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Expected Outcomes and Interpretation

Pharmacokinetic ParameterExpected Outcome for this compound vs. FluvastatinInterpretation
Cmax of Fluvastatin Potentially higherIndicates more rapid and/or more extensive absorption of the prodrug followed by rapid conversion.
AUC of Fluvastatin HigherA higher AUC for Fluvastatin following administration of the prodrug would be a strong indicator of improved oral bioavailability.[18]
Tmax of Fluvastatin May be similar or slightly delayedA similar Tmax would suggest rapid conversion, while a delayed Tmax might indicate a slower absorption or conversion rate.
Plasma Concentration of this compound Low or undetectableIdeally, the prodrug should be rapidly converted to the active drug, resulting in low systemic exposure to the ester form.
In Vivo Efficacy: Demonstrating Therapeutic Equivalence or Superiority

While pharmacokinetics provides crucial information, demonstrating that the prodrug leads to an equivalent or enhanced therapeutic effect is paramount.

Experimental Protocol: Hypercholesterolemic Rabbit Model

Rabbits are a suitable model for studying the efficacy of statins as they exhibit a significant cholesterol-lowering response.[17][19]

Protocol 6: Efficacy in a High-Cholesterol Diet Model

  • Induction of Hypercholesterolemia: Feed New Zealand white rabbits a high-cholesterol diet for a specified period to induce hypercholesterolemia.

  • Treatment Groups: Divide the animals into groups: a control group (vehicle), a Fluvastatin group, and a this compound group (at an equimolar dose to Fluvastatin).

  • Dosing: Administer the respective treatments orally once daily for a defined period (e.g., 4 weeks).

  • Biochemical Analysis: At the end of the treatment period, collect blood samples and measure total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Data Analysis: Compare the lipid-lowering effects of this compound to those of Fluvastatin. A similar or greater reduction in LDL-C would validate the efficacy of the prodrug strategy.

Conclusion: A Data-Driven Verdict

The validation of this compound as a prodrug for Fluvastatin is a multi-faceted process that requires rigorous experimental evaluation and careful data interpretation. A successful validation would be characterized by:

  • Favorable Physicochemical Properties: Increased lipophilicity of the methyl ester.

  • Efficient In Vitro Conversion: Rapid and extensive hydrolysis to Fluvastatin by liver esterases.

  • Enhanced Cellular Permeability: Improved transport across Caco-2 cell monolayers.

  • Superior In Vivo Pharmacokinetics: Increased oral bioavailability of Fluvastatin.

  • Equivalent or Enhanced Efficacy: Comparable or improved lipid-lowering effects in a relevant animal model.

By following the comprehensive experimental guide outlined above, researchers can generate the necessary data to make a scientifically sound judgment on the viability of this compound as a clinically relevant prodrug.

References

  • Vertex AI Search. (n.d.). Caco-2 cell permeability assays to measure drug absorption - PubMed.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • PubMed. (n.d.). Most appropriate animal models to study the efficacy of statins: a systematic review.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • ResearchGate. (n.d.). Most appropriate animal models to study the efficacy of statins: A systematic review.
  • Systematic Reviews in Pharmacy. (n.d.). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties.
  • International Journal of PharmTech Research. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate.
  • Open Access Research Journals Publication. (n.d.). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and.
  • Boc Sciences. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations.
  • Indian Journal of Pharmaceutical Education and Research. (2020). New Method for the in vivo Estimation of Fluvastatin and its Application for Pharmacokinetic Studies in Rabbit.
  • PMC - NIH. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.
  • ResearchGate. (n.d.). Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors.
  • Drug Analytical Research. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard.
  • PMC. (n.d.). Molecular targets of statins and their potential side effects: Not all the glitter is gold.
  • PMC. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.
  • ResearchGate. (n.d.). Esterase activity profiling and the esterase prodrug strategy proposed....
  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites.
  • PubMed. (n.d.). Fluvastatin and fluvastatin extended release: a clinical and safety profile.
  • PMC - NIH. (2023). Understanding the molecular mechanisms of statin pleiotropic effects.

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening Fluvastatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust screening of compound libraries is the foundation of successful drug discovery. When developing derivatives of established drugs like Fluvastatin, a synthetic HMG-CoA reductase inhibitor, the ability to reliably identify candidates with improved efficacy is paramount. This guide provides an in-depth, experience-driven comparison of bioassays for screening Fluvastatin derivatives, focusing on the rigorous validation of a primary biochemical assay and its comparison with a physiologically relevant cell-based method.

The Critical Role of Bioassays in Screening Fluvastatin Derivatives

Fluvastatin, a member of the statin class of drugs, effectively lowers cholesterol by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The development of novel Fluvastatin derivatives aims to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. A validated bioassay is therefore indispensable for discerning the most promising candidates from a pool of synthesized compounds.

This guide will first detail the validation of a widely used biochemical HMG-CoA reductase activity assay. Subsequently, it will compare this method with a cell-based cholesterol biosynthesis assay, providing the necessary context for selecting the most appropriate screening strategy.

Part 1: Validation of a Spectrophotometric HMG-CoA Reductase Inhibition Assay

The cornerstone of screening for HMG-CoA reductase inhibitors is a direct, in vitro enzymatic assay. The most common and reliable method is a spectrophotometric assay that measures the decrease in absorbance of NADPH at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.

The "Why" Behind the Method

This assay is favored for primary screening due to its simplicity, high-throughput capability, and direct measurement of enzyme inhibition. By quantifying the rate of NADPH consumption, we can directly assess the inhibitory potential of our Fluvastatin derivatives on the target enzyme.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Dispense Assay Buffer to 96-well plate P1->A1 P2 Reconstitute HMG-CoA Reductase A3 Add HMG-CoA Reductase P2->A3 P3 Prepare NADPH Solution A5 Initiate reaction with HMG-CoA & NADPH P3->A5 P4 Prepare HMG-CoA Solution P4->A5 P5 Prepare Fluvastatin Derivatives & Control A2 Add Fluvastatin Derivatives/Control P5->A2 A1->A2 A2->A3 A4 Pre-incubate A3->A4 A4->A5 A6 Measure Absorbance at 340 nm (Kinetic Read) A5->A6 D1 Calculate Rate of NADPH Consumption A6->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3 G cluster_cell_culture Cell Culture & Treatment cluster_staining Staining & Imaging cluster_analysis Data Analysis C1 Seed HepG2 cells in a 96-well plate C2 Incubate for 24h C1->C2 C3 Treat with Fluvastatin Derivatives/Control C2->C3 C4 Incubate for 24-48h C3->C4 S1 Fix cells C4->S1 S2 Wash cells S1->S2 S3 Stain with Filipin S2->S3 S4 Wash cells S3->S4 S5 Image plate with a high-content imager S4->S5 A1 Quantify Filipin fluorescence intensity S5->A1 A2 Determine % reduction in cholesterol A1->A2 A3 Calculate IC50 Values A2->A3

Caption: Workflow for the Cell-Based Cholesterol Assay.

Detailed Protocol: Filipin Staining for Cellular Cholesterol

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluvastatin and derivatives

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III from Streptomyces filipinensis

  • 96-well black, clear-bottom imaging plate

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells into a 96-well imaging plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight. [1] * Treat the cells with serial dilutions of Fluvastatin or its derivatives for 24-48 hours.

  • Cell Staining:

    • Carefully remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS) for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system with an excitation of ~340-380 nm and emission of ~385-470 nm. * Quantify the mean fluorescence intensity per cell or per well.

    • Calculate the percent reduction in cholesterol levels relative to the vehicle-treated control.

    • Determine the IC50 values as described for the biochemical assay.

Objective Comparison of the Two Assays
Parameter HMG-CoA Reductase Inhibition Assay (Biochemical) Cholesterol Biosynthesis Assay (Cell-Based)
Principle Measures direct inhibition of the purified enzyme.Measures the downstream effect of enzyme inhibition on cellular cholesterol levels.
Physiological Relevance Low. Lacks cellular context (e.g., cell permeability, metabolism).High. Accounts for cell permeability, potential off-target effects, and cellular metabolism. [2][3]
Throughput High. Amenable to automation and rapid screening of large libraries.Moderate to High. Can be automated but generally slower than biochemical assays.
Complexity Low. Simple reaction setup and data acquisition.High. Requires cell culture, and involves multiple steps (treatment, fixing, staining, imaging).
Cost Generally lower per data point.Higher due to cell culture reagents, imaging equipment, and longer assay times.
Data Interpretation Straightforward. IC50 directly reflects enzyme inhibition.More complex. IC50 can be influenced by factors other than direct enzyme inhibition.
Potential for False Positives Can be prone to compounds that interfere with the detection method (e.g., absorbance).Can be affected by compounds that are cytotoxic or interfere with the fluorescent dye.

Conclusion and Recommendations

For the initial high-throughput screening of a large library of Fluvastatin derivatives, the spectrophotometric HMG-CoA reductase inhibition assay is the recommended primary method. Its simplicity, scalability, and direct measurement of target engagement make it ideal for quickly identifying active compounds.

However, it is crucial to follow up with a cell-based cholesterol biosynthesis assay as a secondary screening method. This provides essential, more physiologically relevant data, confirming that the observed enzyme inhibition translates into a functional reduction of cholesterol in a cellular context. This two-tiered approach ensures a robust and reliable screening cascade, increasing the likelihood of identifying clinically successful drug candidates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutaryl- coenzyme A Reductase. Semantic Scholar. [Link]

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie. [Link]

  • Cholesterol Cell-Based Detection Assay Kit. Bio-Techne. [Link]

  • Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Spectrophotometric determination of 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitors in pharmaceutical preparations. SciSpace. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]

  • Difference Between Biochemical and Cell Based Assays. Pediaa.Com. [Link]

  • Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. PMC. [Link]

  • QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition. MDPI. [Link]

  • Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega. [Link]

  • Types of assays used in early drug discovery. YouTube. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.